2-Methyl-5-(p-tolyldiazenyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)diazenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVSWXFFTWIQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-(p-tolyldiazenyl)aniline (CAS 97-56-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(p-tolyldiazenyl)aniline, also known as o-Aminoazotoluene (B45844) or Solvent Yellow 3, is an azo dye with the CAS number 97-56-3.[1][2] Historically, it has been used in the manufacturing of other dyes and for coloring materials such as oils, fats, and waxes.[1][3] However, its primary significance in the scientific community stems from its well-documented carcinogenic properties.[3][4][5][6] This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, experimental protocols, and metabolic pathways of this compound to support research and development activities.
Chemical and Physical Properties
This compound is a reddish-brown to golden crystalline solid.[7][8] It is practically insoluble in water but soluble in various organic solvents, including ethanol, acetone, chloroform, and toluene.[9][7][10]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 97-56-3 | [1][9][2] |
| Molecular Formula | C₁₄H₁₅N₃ | [9][3] |
| Molecular Weight | 225.29 g/mol | [9][3] |
| Appearance | Reddish-brown to golden crystals or powder | [1][7][8] |
| Melting Point | 101-102 °C | [1][11] |
| Boiling Point | Sublimes above 150 °C (302 °F) | [12] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, chloroform, oils, fats, acetone, and toluene | [1][9][7][10][12] |
| Vapor Pressure | Negligible | [1] |
| Specific Gravity | 0.57 | [1] |
| UV max (in 50% alcoholic 1N HCl) | 326 nm, 490 nm | [13] |
Toxicological Profile
This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[6] It is reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[3][5][6]
Table 2: Toxicological Data for this compound
| Parameter | Species | Route of Administration | Value | Reference |
| Carcinogenicity | Mouse, Rat, Hamster, Dog | Oral | Induces tumors of the liver, gall-bladder, lung, and urinary bladder | [14] |
| Carcinogenicity | Mouse, Rat | Subcutaneous Injection | Induced lung tumors, local fibrosarcomas, and hepatomas | [5] |
| Carcinogenicity | Mouse | Dermal Application | Induced liver tumors | [5] |
| Mutagenicity | Not mutagenic in Ames Test | In vitro | Equivocal evidence, with some positive results in in vivo tests | [13] |
| Skin Sensitization | Human | Dermal | May cause an allergic skin reaction, including eczema | [6][8] |
| Proposition 65 NSRL | Human | Oral | 0.2 µ g/day | [15] |
Experimental Protocols
Carcinogenicity Bioassay in Mice (Adapted from NTP Reports)
This protocol provides a general framework for assessing the carcinogenicity of this compound in a rodent model.
Objective: To determine the tumor-inducing potential of this compound following chronic dietary administration to mice.
Materials:
-
This compound (CAS 97-56-3), purity >97%
-
Male and female B6C3F1 mice, 6 weeks of age
-
Standard rodent chow
-
Corn oil (vehicle)
-
Animal caging and husbandry equipment
-
Necropsy and histology equipment
Methodology:
-
Dose Preparation: Prepare diets containing this compound at various concentrations (e.g., 0, 100, 300 ppm). The compound is first dissolved in corn oil and then mixed into the feed to ensure uniform distribution.
-
Animal Husbandry: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to feed and water.
-
Study Groups: Randomly assign mice to control and treatment groups (50 mice per sex per group).
-
Administration: Administer the prepared diets to the respective groups for a period of 18-24 months.
-
Clinical Observations: Observe animals twice daily for clinical signs of toxicity. Record body weights weekly for the first 13 weeks and monthly thereafter.
-
Necropsy: At the end of the study, euthanize all surviving animals. Perform a complete necropsy on all animals, including those that die prematurely.
-
Histopathology: Collect all major organs and any gross lesions. Preserve tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin. A certified pathologist should perform a microscopic examination of the tissues.
-
Data Analysis: Analyze tumor incidence data using appropriate statistical methods to determine the carcinogenic potential of the compound.
Analytical Quantification by HPLC-MS/MS
This protocol outlines a general method for the quantification of this compound in a biological matrix, such as plasma.
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.
Materials:
-
This compound analytical standard
-
Internal standard (IS), e.g., an isotopically labeled analog
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Plasma samples (e.g., from toxicology studies)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
HPLC system coupled to a tandem mass spectrometer (MS/MS)
Methodology:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and IS in methanol.
-
Create calibration standards and quality control samples by spiking blank plasma with known concentrations of the analyte.
-
For sample analysis, add the IS to plasma samples.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the IS.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Quantify the analyte in unknown samples using the regression equation from the calibration curve.
-
Metabolic Activation and Carcinogenic Mechanism
The carcinogenicity of this compound is attributed to its metabolic activation into reactive intermediates that can damage cellular macromolecules, including DNA.
Metabolic Pathway
The metabolic activation of aromatic amines like o-aminoazotoluene is a multi-step process primarily occurring in the liver. The key steps involve:
-
Reductive Cleavage of the Azo Bond: The azo linkage can be reduced by azoreductases, which are present in liver microsomes and gut bacteria, to yield aromatic amines.[10][16] In the case of this compound, this would produce o-toluidine (B26562) and 2-methyl-p-phenylenediamine.
-
N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the amino group to form N-hydroxy-arylamines.[9] This is a critical activation step.
-
Esterification: The N-hydroxy metabolites can be further activated by sulfotransferases (SULTs) or N-acetyltransferases (NATs) to form reactive esters.
-
Formation of Nitrenium Ions: These esters are unstable and can spontaneously break down to form highly electrophilic nitrenium ions.
-
DNA Adduct Formation: The nitrenium ions can then react with nucleophilic sites on DNA bases, primarily guanine, to form covalent DNA adducts.[2][17][18] These adducts can lead to mutations during DNA replication if not repaired, ultimately initiating the process of carcinogenesis.
Experimental and Logical Workflows
General Workflow for Carcinogenicity Assessment
The following diagram illustrates a typical workflow for assessing the carcinogenic potential of a chemical compound like this compound.
Safety and Handling
Given its classification as a potential human carcinogen, this compound must be handled with extreme caution in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Handling: Avoid creating dust. Do not ingest or allow skin contact.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
Conclusion
This compound is a compound of significant toxicological interest due to its carcinogenic properties. This guide has summarized its key chemical and physical characteristics, provided an overview of its toxicological profile, and detailed experimental protocols for its study. The metabolic activation pathway, which is crucial to its mechanism of carcinogenicity, has also been described. Researchers and professionals working with this compound should adhere to strict safety protocols and use the information provided herein to guide their research and development efforts.
References
- 1. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. Activation of the aryl hydrocarbon receptor by carcinogenic aromatic amines and modulatory effects of their N-acetylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. [Metabolism inhibition stimulates, metabolism activation inhibits cancerogenic activity of ortho-aminoazotoluene in mouse liver] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ortho-Aminoazotoluene activates mouse Constitutive Androstane Receptor (mCAR) and increases expression of mCAR target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic activation of carcinogenic heterocyclic aromatic amines by human liver and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-AMINOAZOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. academic.oup.com [academic.oup.com]
- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 13. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. o-Aminoazotoluene, 7,12-dimethylbenz[a]anthracene, and N-ethyl-N-nitrosourea, which are mutagenic but not carcinogenic in the colon, rapidly induce colonic tumors in mice with dextran sulfate sodium-induced colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Biologic Significance of DNA Adducts and Protein Adducts - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
"2-Methyl-5-(p-tolyldiazenyl)aniline" molecular structure and weight
An In-depth Technical Guide to 2-Methyl-5-(p-tolyldiazenyl)aniline
This guide provides a comprehensive overview of the molecular structure, properties, and a representative synthesis protocol for this compound, a biochemical reagent utilized in life science research and organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Properties
This compound , also known as o-Toluene-azo-o-toluidine, is an azo compound characterized by a diazene (B1210634) group (-N=N-) connecting a derivative of aniline (B41778) and a p-tolyl group.[2]
Molecular Structure:
C₁₄H₁₅N₃
The structure consists of a 2-methylaniline moiety linked to a p-tolyl group through an azo bridge at the 5-position of the aniline ring.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline | [3] |
| Molecular Formula | C₁₄H₁₅N₃ | [1][2][3] |
| Molecular Weight | 225.29 g/mol | [2][3][4][5] |
| CAS Number | 97-56-3 | [1][4] |
| Canonical SMILES | CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C)N | [3] |
| InChI | InChI=1S/C14H15N3/c1-10-3-6-12(7-4-10)16-17-13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| XLogP3 | 3 | [3] |
Representative Experimental Protocol: Synthesis
The synthesis of this compound is analogous to the general synthesis of azo dyes, which typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound. The following is a representative protocol adapted from the synthesis of similar azo compounds.[6][7]
Part 1: Diazotization of p-toluidine (B81030)
-
Preparation of Amine Salt: Dissolve p-toluidine (1.0 equivalent) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid, approximately 2.5 equivalents) in a beaker. Stir the mixture until the amine is fully dissolved, forming the corresponding hydrochloride salt.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.
-
Preparation of Nitrite (B80452) Solution: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂) (approximately 1.05 equivalents) in cold deionized water.
-
Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride solution. The addition should be slow, ensuring the temperature of the reaction mixture does not exceed 5 °C.[7]
-
Completion Check: After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes in the ice bath. The presence of a slight excess of nitrous acid can be confirmed using starch-iodide paper (which will turn blue-black). The resulting solution contains the p-tolyldiazonium chloride.
Part 2: Azo Coupling with 2-Methylaniline (o-toluidine)
-
Preparation of Coupling Agent Solution: In a separate, larger beaker, dissolve 2-methylaniline (1.0 equivalent) in an acidic aqueous solution (e.g., dilute hydrochloric acid). Cool this solution to below 10 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part 1 to the stirred 2-methylaniline solution.[7] A colored precipitate of this compound should form immediately.
-
pH Adjustment: After the addition is complete, slowly add a saturated solution of a weak base, such as sodium acetate, portion-wise until the mixture is neutral to litmus (B1172312) paper. This adjustment facilitates the electrophilic aromatic substitution by the diazonium ion onto the activated aromatic ring of 2-methylaniline.[6]
-
Isolation and Purification: Isolate the crude product by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Visualization of the Synthesis Pathway
The following diagram illustrates the logical workflow of the synthesis process for this compound.
References
Spectroscopic Data Analysis of 2-Methyl-5-(p-tolyldiazenyl)aniline: A Technical Overview
Disclaimer: As of December 2025, a comprehensive search of scientific literature and spectral databases has revealed no publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for the specific compound 2-Methyl-5-(p-tolyldiazenyl)aniline. This guide, therefore, provides an in-depth overview of the expected spectroscopic characteristics based on the known behavior of its constituent functional groups. Additionally, it outlines general experimental protocols for acquiring such data. This information is intended for researchers, scientists, and professionals in drug development to guide the analysis of this or structurally similar compounds.
Predicted Spectroscopic Data
The structure of this compound contains several key functional groups that will dictate its spectroscopic signatures: a primary aromatic amine, an azo group (-N=N-), two methyl-substituted aromatic rings, and the aromatic protons themselves. The following tables summarize the predicted data based on typical values for these moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (Ar-H) | 6.5 - 8.0 | The exact shifts will depend on the substitution pattern and electronic effects of the amine and azo groups. Protons ortho and para to the -NH₂ group will be shifted upfield (lower ppm), while those adjacent to the azo group will be shifted downfield (higher ppm). |
| Amine Protons (-NH₂) | 3.5 - 5.0 | This signal is often broad and its position is dependent on solvent and concentration. It can be confirmed by D₂O exchange, which would cause the peak to disappear.[1] |
| Methyl Protons (-CH₃) | 2.2 - 2.5 | The two methyl groups are in slightly different electronic environments and may appear as two distinct singlets. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Carbons (Ar-C) | 110 - 155 | Carbons attached to the nitrogen of the amine group will be shifted upfield, while those attached to the azo group will be shifted downfield. |
| Aromatic Carbons bonded to Nitrogen (C-N) | 140 - 150 | The specific shifts depend on whether the nitrogen is part of the amine or the azo group. |
| Methyl Carbons (-CH₃) | 20 - 25 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Intensity |
| N-H (Amine) | 3300 - 3500 | Stretching (asymmetric and symmetric for primary amine) | Medium, Sharp (two bands expected)[1][2] |
| C-H (Aromatic) | 3000 - 3100 | Stretching | Medium to Weak[3] |
| C-H (Methyl) | 2850 - 2960 | Stretching | Medium |
| C=C (Aromatic) | 1450 - 1600 | Ring Stretching | Medium to Strong (multiple bands)[4] |
| N=N (Azo) | 1400 - 1450 | Stretching | Weak or inactive (often difficult to observe in symmetrical molecules) |
| C-N (Aromatic Amine) | 1250 - 1350 | Stretching | Strong[2] |
| C-H (Aromatic) | 690 - 900 | Out-of-plane Bending | Strong (pattern can indicate substitution) |
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Expected m/z Value | Notes |
| Molecular Ion [M]⁺ | 225.13 | The molecular formula is C₁₄H₁₅N₃. An odd molecular weight is consistent with the nitrogen rule for a compound with an odd number of nitrogen atoms.[5] |
| Fragment Ions | Varies | Common fragmentation patterns for aromatic azo compounds involve cleavage of the C-N bonds adjacent to the azo group.[6] Expect to see fragments corresponding to the tolyl and methylaniline radical cations. |
General Experimental Protocols
The following are generalized procedures for the spectroscopic analysis of a solid organic compound such as this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is crucial to avoid obscuring sample peaks.
-
Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]
-
Acquisition :
-
Place the NMR tube in the spectrometer's probe.
-
The instrument is "locked" onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field is "shimmed" to achieve homogeneity.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger sample amount (50-100 mg) and a longer acquisition time are typically required due to the low natural abundance of the ¹³C isotope.[7] Proton decoupling is generally used to simplify the spectrum to singlets for each unique carbon.[9]
-
2.2 Infrared (IR) Spectroscopy
For a solid sample, one of the following methods is typically used:
-
KBr Pellet Method :
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder until a fine, uniform mixture is obtained.[10]
-
Place the mixture in a pellet press and apply high pressure to form a thin, transparent pellet.[11]
-
Place the pellet in the spectrometer's sample holder and acquire the spectrum.
-
-
Thin Solid Film Method :
-
Dissolve a small amount of the solid in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[12]
-
Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[12]
-
Place the plate in the sample holder and acquire the spectrum.
-
2.3 Mass Spectrometry (MS)
Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of molecule.
-
Sample Preparation : Prepare a dilute solution of the purified compound in a suitable solvent, often a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.[13]
-
Infusion : The sample solution is introduced into the ESI source at a low flow rate via a syringe pump or through a liquid chromatography (LC) system.
-
Ionization : A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates with the aid of a drying gas (like nitrogen), leading to the formation of gas-phase ions (e.g., [M+H]⁺).[14][15]
-
Analysis : The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[13]
-
Detection : The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR _2007 [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. inchemistry.acs.org [inchemistry.acs.org]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
"2-Methyl-5-(p-tolyldiazenyl)aniline" safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Methyl-5-(p-tolyldiazenyl)aniline
This guide provides comprehensive safety data and handling precautions for this compound (CAS No. 97-56-3), a biochemical reagent used in life science research and organic synthesis.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS).[4] It is crucial to understand these hazards before handling the compound. Key hazards include potential carcinogenicity, reproductive toxicity, and the ability to cause an allergic skin reaction.[4]
Table 1: GHS Classification [4]
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction. |
| Carcinogenicity | 1A, 1B | H350: May cause cancer. |
| Reproductive Toxicity | 1A, 1B | H360: May damage fertility or the unborn child. |
Signal Word: Danger[4]
Pictograms: [4]
-
Health Hazard
-
Exclamation Mark
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Experimental Handling Protocols
-
Engineering Controls : Handle the product only in a closed system or with appropriate exhaust ventilation.[5] A well-ventilated place is essential.[6] Ensure that eyewash stations and safety showers are located close to the workstation.[7]
-
General Handling : Avoid contact with skin and eyes.[4][6] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5] Avoid the formation of dust and aerosols.[4][6]
-
Hygiene Practices : Wash hands thoroughly before breaks and at the end of the workday.[4] Do not eat, drink, or smoke when using this product.[5][8] Contaminated work clothing should not be allowed out of the workplace.[9]
Storage Conditions
-
Environment : Store in a dry, cool, and well-ventilated place.[5][6] A recommended storage temperature is between 2-8°C.[4]
-
Incompatible Materials : Store away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Citation(s) |
| Eye/Face Protection | Use safety glasses with side-shields or a face shield. Equipment must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [4][5][6] |
| Skin Protection | Handle with gloves. Wear protective clothing. Fire/flame resistant and impervious clothing is recommended. | [4][6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator approved under NIOSH (US) or EN 149 (EU) standards. | [6][7] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is essential in case of accidental exposure. Always consult a physician and show them the Safety Data Sheet (SDS).[4]
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Citation(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [4][7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Consult a physician. | [4][7] |
| Eye Contact | Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician. | [4][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately. | [4][6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[6]
-
Specific Hazards : Hazardous decomposition products include nitrogen oxides (NOx) and carbon monoxide (CO).[5][7]
-
Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Spill Management Protocol
In the event of a spill, follow a structured response to mitigate risks to personnel and the environment.
Accidental Release Measures
-
Personal Precautions : Use personal protective equipment.[6] Ensure adequate ventilation and evacuate personnel to safe areas.[6] Avoid breathing dust and vapors.[6]
-
Environmental Precautions : Do not let the product enter drains or surface water.[6]
-
Containment and Cleanup : Sweep up and shovel the material.[5][6] Pick up and arrange for disposal without creating dust.[6] Place the spilled material in suitable, closed containers for disposal.[6]
Caption: Workflow for handling a chemical spill.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[5] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[5] Do not flush the chemical into the surface water or sanitary sewer system.[5]
Physical and Chemical Properties
Understanding the physical and chemical properties is essential for safe handling and storage.
Table 4: Physical and Chemical Properties
| Property | Value | Citation(s) |
| CAS Number | 97-56-3 | [1][4][6] |
| Molecular Formula | C14H15N3 | [1][4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Solid (assumed from dust precautions) | [4][6] |
| Solubility | Low water solubility is likely. | [5] |
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound – 艾博立生物 [ablybio.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. targetmol.com [targetmol.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Duality of a Dye: A Technical Guide to 2-Methyl-5-(p-tolyldiazenyl)aniline (o-Aminoazotoluene) as a Model Carcinogen
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of 2-Methyl-5-(p-tolyldiazenyl)aniline, a compound more commonly known in toxicological literature as o-Aminoazotoluene (B45844). While commercially available as a biochemical reagent, its predominant and extensively documented role in the life sciences is that of a potent carcinogen. This document serves to detail its chemical properties, toxicological profile, and the mechanisms underpinning its carcinogenic activity, providing essential knowledge for researchers in toxicology, oncology, and drug development.
Chemical and Physical Properties
o-Aminoazotoluene (CAS No. 97-56-3) is a synthetic azo dye.[1] Its identity and fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | o-Aminoazotoluene, C.I. Solvent Yellow 3, 4-(o-tolylazo)-o-toluidine, 2-Methyl-4-[(2-methylphenyl)azo]benzenamine | [1][2] |
| Molecular Formula | C₁₄H₁₅N₃ | [3][4] |
| Molecular Weight | 225.29 g/mol | [4] |
| Appearance | Golden to reddish-brown crystals or orange powder | [1] |
| Melting Point | 101-102 °C | [1][2] |
| Solubility | Practically insoluble in water; Soluble in ethanol, ether, chloroform, acetone, oils, and fats | [1][2] |
| CAS Number | 97-56-3 | [2][3][4][5] |
Carcinogenicity and Toxicological Profile
o-Aminoazotoluene is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC) based on sufficient evidence from experimental animal studies.[6][7] Its primary use has been in the manufacturing of dyes and pigments.[1]
Summary of Carcinogenicity Studies in Animal Models
Extensive studies have demonstrated the carcinogenic potential of o-aminoazotoluene across various species and routes of administration. The primary target organs are the liver and urinary bladder.
| Animal Model | Route of Administration | Target Organs and Tumor Types | Reference |
| Mice | Dietary, Dermal, Subcutaneous Injection, Intraperitoneal Injection | Liver (Hepatocellular Adenoma/Carcinoma), Lung (Adenoma), Blood Vessels (Hemangioendothelioma) | [6][7] |
| Rats | Dietary, Subcutaneous Injection | Liver (Adenoma, Hepatocellular Carcinoma, Cholangioma) | [6][7] |
| Hamsters | Dietary | Liver (Hepatocellular Adenoma/Carcinoma), Urinary Bladder (Papillary/Transitional-Cell Carcinoma), Gallbladder (Papilloma/Carcinoma), Mammary Gland (Adenocarcinoma) | [6][7] |
| Dogs | Dietary | Liver (Hepatocellular Adenoma/Carcinoma, Adenocarcinoma, Cholangioma), Urinary Bladder (Carcinoma), Gallbladder (Adenocarcinoma) | [6] |
Mechanism of Carcinogenic Action
The carcinogenicity of o-aminoazotoluene is not due to the parent molecule itself but rather to its metabolic activation into reactive electrophilic intermediates that can damage cellular macromolecules, including DNA. The metabolic pathway is analogous to that of its precursor, o-toluidine.
Metabolic Activation Pathway
The metabolic activation of o-aminoazotoluene is a multi-step process primarily occurring in the liver. The key steps involve enzymatic modifications that convert the relatively inert parent compound into a reactive species capable of forming DNA adducts, which can lead to mutations and the initiation of cancer.
Experimental Protocols: A General Workflow for Carcinogenicity Bioassays
The following diagram outlines a generalized workflow for a long-term carcinogenicity study in rodents, based on established protocols for testing chemical carcinogens. This serves as a representative model for how the carcinogenic properties of a substance like o-aminoazotoluene are evaluated.
Safety and Handling
Given its classification as a probable human carcinogen, extreme caution must be exercised when handling o-aminoazotoluene. Appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection to avoid dust inhalation, is mandatory. All work should be conducted in a certified chemical fume hood.
Conclusion
References
- 1. Metabolism and effects of acetoaceto-o-toluidine in the urinary bladder of humanized-liver mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. publications.iarc.who.int [publications.iarc.who.int]
"2-Methyl-5-(p-tolyldiazenyl)aniline" stability and recommended storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound 2-Methyl-5-(p-tolyldiazenyl)aniline, also commonly known as o-Aminoazotoluene or C.I. Solvent Yellow 3. Understanding the stability profile of this azo dye is critical for ensuring its integrity in research and development applications, particularly in the context of its use as a chemical intermediate and its known carcinogenic properties.
Core Stability Profile
This compound is a crystalline solid that is generally stable under standard laboratory conditions. However, its stability is significantly influenced by exposure to heat, light, and certain chemical environments. The primary mode of degradation for this and other azo compounds is the reductive cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for its color.
Summary of Stability Data
While specific quantitative kinetic data for the degradation of this compound is not extensively available in the public domain, the following table summarizes its known qualitative stability based on available safety data sheets and general knowledge of azo dye chemistry.
| Condition | Stability | Observations and Potential Degradation Products |
| Temperature | Sensitive to prolonged exposure to heat. | Upon heating to decomposition, it emits toxic fumes of nitrogen oxides.[1] |
| Light | Potential for photochemical degradation. | May undergo rapid gas-phase reaction with photochemically produced hydroxyl radicals.[2] |
| pH | Stable in neutral conditions. Susceptible to degradation in strongly acidic or basic conditions. | The azo linkage can be susceptible to hydrolysis under extreme pH conditions. |
| Oxidizing Agents | Incompatible with strong oxidizing agents. | Oxidation can lead to the cleavage of the azo bond and the formation of various degradation products. |
| Reducing Agents | Susceptible to reductive cleavage. | The azo bond can be readily reduced to form two separate aromatic amine compounds. |
Recommended Storage Conditions
To ensure the long-term integrity and minimize degradation of this compound, the following storage conditions are recommended:
-
Temperature: For long-term storage, refrigeration at -20°C is advisable. For short-term storage, a cool and dry location away from direct heat sources is sufficient.
-
Light: The compound should be stored in an amber or opaque container to protect it from light.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric moisture.
-
Location: The storage area should be well-ventilated. Due to its carcinogenic properties, it should be stored in a designated, locked cabinet.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound can be achieved through forced degradation studies. These studies involve subjecting the compound to a range of stress conditions to identify potential degradation products and establish degradation pathways. A general protocol for a forced degradation study is outlined below.
General Protocol for Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep the mixture at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose a solid sample or a solution of the compound to dry heat at a specified temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.
-
-
Sample Analysis: At specified time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the parent compound and any degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.
Potential Degradation Pathway
The most well-documented degradation pathway for azo dyes is the reductive cleavage of the azo bond. This process breaks the molecule into two aromatic amine fragments. For this compound, this would result in the formation of o-toluidine (B26562) and 2-methyl-p-phenylenediamine.
Caption: Reductive cleavage of the azo bond in this compound.
Conclusion
The stability of this compound is a critical factor for its handling, storage, and application in research. While it is stable under controlled conditions, exposure to heat, light, and chemical reagents can lead to degradation, primarily through the cleavage of the azo bond. Adherence to the recommended storage conditions and the use of stability-indicating analytical methods are essential for ensuring the quality and reliability of this compound in scientific investigations. Further quantitative studies are warranted to fully elucidate its degradation kinetics and pathways under various conditions.
References
An In-depth Technical Guide to o-Toluene-azo-o-toluidine: Physical, Chemical, and Toxicological Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Toluene-azo-o-toluidine, also known by its IUPAC name 2-methyl-4-((2-methylphenyl)diazenyl)aniline, is an azo dye that has been used in various industrial applications. From a toxicological perspective, it is of significant interest due to its classification as a potential carcinogen. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and an examination of the metabolic pathways associated with its toxicity.
Physical and Chemical Characteristics
o-Toluene-azo-o-toluidine is a solid at room temperature, appearing as reddish-brown to golden crystals.[1] A summary of its key physical and chemical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-((2-methylphenyl)diazenyl)aniline | [2] |
| Synonyms | C.I. Solvent Yellow 3, o-Aminoazotoluene, 2',3-Dimethyl-4-aminoazobenzene | [1][2] |
| CAS Number | 97-56-3 | [2] |
| Molecular Formula | C₁₄H₁₅N₃ | [2] |
| Molecular Weight | 225.29 g/mol | [2] |
| Appearance | Reddish-brown to golden crystals | [1] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, chloroform, acetone, benzene | [1] |
Spectral Data
Experimental Protocols
The following sections detail the methodologies for the synthesis, purification, and analysis of o-Toluene-azo-o-toluidine. These protocols are based on general methods for the preparation and analysis of azo dyes and may require optimization for specific laboratory conditions.
Synthesis of o-Toluene-azo-o-toluidine
The synthesis of o-Toluene-azo-o-toluidine is typically achieved through a diazotization-coupling reaction, starting from o-toluidine (B26562).[1]
Workflow for the Synthesis of o-Toluene-azo-o-toluidine:
Synthesis workflow for o-Toluene-azo-o-toluidine.
Detailed Methodology:
-
Diazotization of o-Toluidine:
-
Dissolve one molar equivalent of o-toluidine in approximately 3 molar equivalents of hydrochloric acid diluted with water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite (B80452) dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate vessel, dissolve one molar equivalent of o-toluidine in a suitable solvent (e.g., ethanol or acetic acid).
-
Cool this solution to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the o-toluidine solution with vigorous stirring.
-
Maintain the low temperature and continue stirring for 1-2 hours to allow the coupling reaction to go to completion. A colored precipitate of o-Toluene-azo-o-toluidine should form.
-
-
Isolation and Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake with cold water to remove any unreacted salts and acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.[3]
-
Purification
Recrystallization is a common method for the purification of azo dyes. The choice of solvent is critical and should be determined experimentally to achieve high purity and yield. Thin-layer chromatography (TLC) can be employed to monitor the purity of the synthesized compound.[3]
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of azo dyes, offering high resolution and sensitivity. A general reversed-phase HPLC method for the analysis of azo dyes is described below.
Workflow for HPLC Analysis of Azo Dyes:
General workflow for HPLC analysis of azo dyes.
Detailed Methodology:
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is suitable for this analysis.[4][5]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][6]
-
Sample Preparation: Accurately weigh a small amount of the o-Toluene-azo-o-toluidine sample and dissolve it in the initial mobile phase composition or a suitable organic solvent. Filter the solution through a 0.45 µm filter before injection.[4]
-
Detection: The UV-Vis detector should be set to the wavelength of maximum absorbance (λmax) of o-Toluene-azo-o-toluidine. A full UV-Vis spectrum can be recorded to determine the optimal wavelength.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Biological Activity and Metabolic Pathway
The primary toxicological concern associated with o-Toluene-azo-o-toluidine is its potential carcinogenicity, which is believed to be mediated through its metabolic conversion to o-toluidine.[7] o-Toluidine is classified as a known human carcinogen.[7]
Metabolic Activation of o-Toluidine
The metabolism of o-toluidine is a complex process involving several enzymatic pathways, primarily occurring in the liver. The key steps leading to the formation of carcinogenic metabolites are outlined below.
Metabolic Activation Pathway of o-Toluidine:
Metabolic activation of o-toluidine leading to bladder cancer.
Description of the Metabolic Pathway:
-
Reductive Cleavage: It is hypothesized that o-Toluene-azo-o-toluidine undergoes reductive cleavage of the azo bond (-N=N-) in the body, likely by gut microflora or liver enzymes, to release two molecules of o-toluidine.
-
N-Hydroxylation: In the liver, o-toluidine is metabolized by cytochrome P450 enzymes to form N-hydroxy-o-toluidine.[7] This is a critical activation step.
-
Conjugation and Transport: The N-hydroxy-o-toluidine can be conjugated with glucuronic acid or sulfate to form more water-soluble metabolites that are transported to the bladder for excretion.[8]
-
Reactivation in the Bladder: In the acidic environment of the urine, the conjugates can be hydrolyzed, releasing N-hydroxy-o-toluidine.[8]
-
Formation of Reactive Species: N-hydroxy-o-toluidine can be further bioactivated to form highly reactive electrophilic species, such as a nitrenium ion.[7]
-
DNA Adduct Formation: These reactive intermediates can covalently bind to DNA in the bladder epithelial cells, forming DNA adducts.[7]
-
Carcinogenesis: The formation of DNA adducts can lead to mutations and genomic instability, initiating the process of carcinogenesis and potentially leading to the development of bladder cancer.[7]
The genotoxicity of o-toluidine and its metabolites has been demonstrated in various studies, supporting this mechanism of action.[9]
Conclusion
o-Toluene-azo-o-toluidine is a compound of interest primarily due to its toxicological profile, which is intrinsically linked to its metabolic breakdown to the known human carcinogen, o-toluidine. This guide has provided a detailed overview of its physical and chemical characteristics, along with practical experimental protocols for its synthesis and analysis. A clear understanding of the metabolic activation pathway of its major metabolite, o-toluidine, is crucial for researchers and professionals in the fields of toxicology and drug development for assessing the risks associated with this and related azo compounds. Further research is warranted to fully elucidate the spectral properties of o-Toluene-azo-o-toluidine and to refine the experimental protocols for its specific handling and analysis.
References
- 1. US2346508A - Hydrochlorides of amino-azotoluenes - Google Patents [patents.google.com]
- 2. Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The genetic toxicology of ortho-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline, an azo compound with potential applications in dye manufacturing and as a building block in medicinal chemistry. The synthesis is a classic example of a two-step diazotization and azo coupling reaction.
Introduction
Azo compounds, characterized by the functional group R-N=N-R', represent a large and versatile class of organic molecules.[1] They are widely used as dyes and pigments in various industries. The synthesis of this compound (also known as o-Aminoazotoluene or Solvent Yellow 3) involves the diazotization of p-toluidine (B81030) and subsequent electrophilic aromatic substitution onto m-toluidine (B57737). This protocol outlines the necessary steps to achieve this synthesis in a laboratory setting.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline | [2] |
| CAS Number | 97-56-3 | [3] |
| Molecular Formula | C₁₄H₁₅N₃ | [2][3] |
| Molecular Weight | 225.29 g/mol | [2] |
| Appearance | Golden-yellow to reddish-brown crystalline solid | [1][4][5] |
| Melting Point | 100 °C | [6] |
| Solubility | Practically insoluble in water; Soluble in ethanol, acetone, chloroform, and benzene. | [1][6] |
Synthesis Pathway
The synthesis of this compound is a two-step process:
-
Diazotization: p-Toluidine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.
-
Azo Coupling: The resulting p-tolyldiazonium salt is then coupled with m-toluidine. The amino group of m-toluidine activates the aromatic ring for electrophilic attack, primarily at the para-position to the amine, to form the final azo compound.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for diazotization and azo coupling reactions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) |
| p-Toluidine | 107.15 |
| m-Toluidine | 107.15 |
| Sodium Nitrite (NaNO₂) | 69.00 |
| Concentrated Hydrochloric Acid (HCl, ~37%) | 36.46 |
| Sodium Acetate (B1210297) | 82.03 |
| Ethanol | 46.07 |
| Deionized Water | 18.02 |
| Ice | - |
Procedure
Step 1: Diazotization of p-Toluidine
-
In a 250 mL beaker, dissolve 10.7 g (0.1 mol) of p-toluidine in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of deionized water. Stir until the p-toluidine hydrochloride salt is fully dissolved. Gentle warming may be necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate 100 mL beaker, prepare a solution of 7.2 g (0.104 mol) of sodium nitrite in 30 mL of deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred p-toluidine hydrochloride solution, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, continue stirring the resulting diazonium salt solution for 15-20 minutes in the ice bath. The completion of diazotization can be confirmed by a positive test on starch-iodide paper (turns blue-black), indicating a slight excess of nitrous acid.
Step 2: Azo Coupling
-
In a 500 mL beaker, dissolve 10.7 g (0.1 mol) of m-toluidine in 100 mL of 10% hydrochloric acid.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold p-tolyldiazonium chloride solution from Step 1 to the stirred m-toluidine solution. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Gradually add a saturated solution of sodium acetate with stirring until the pH of the mixture is between 4 and 5. This promotes the coupling reaction.
-
Continue to stir the mixture for an additional 1-2 hours in the ice bath to ensure the completion of the reaction.
Step 3: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol.[6]
-
Dry the purified product in a vacuum oven at a temperature below its melting point.
Expected Results and Characterization
| Parameter | Expected Value/Observation |
| Yield | A typical yield for this type of reaction is in the range of 70-90%. |
| Melting Point | 100 °C[6] |
| Appearance | Golden-yellow to reddish-brown crystals |
| ¹H NMR | The spectrum should show signals corresponding to the aromatic protons and the methyl groups of the two tolyl moieties, as well as the amine protons. |
| ¹³C NMR | The spectrum should show the expected number of signals for the aromatic and methyl carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and methyl), N=N stretching (azo group), and C=C stretching (aromatic). |
| UV-Vis | An absorption maximum in the visible region is expected due to the extended π-conjugation of the azo compound. |
Troubleshooting and Safety Precautions
Troubleshooting:
-
Low Yield: Ensure the temperature during diazotization is strictly maintained between 0-5 °C to prevent decomposition of the unstable diazonium salt. Incomplete coupling can occur if the pH is not properly adjusted.
-
Side Reactions: The formation of phenolic byproducts can occur if the diazotization temperature is too high. Self-coupling of the diazonium salt with unreacted amine can also be a side reaction if the reaction medium is not sufficiently acidic.
Caption: Troubleshooting logic for the synthesis of this compound.
Safety Precautions:
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
-
Aromatic amines such as p-toluidine and m-toluidine are toxic and should be handled with care.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.
-
Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures at all times.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and perform a thorough safety assessment before commencing any experimental work.
References
Characterization of 2-Methyl-5-(p-tolyldiazenyl)aniline: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of the azo compound 2-Methyl-5-(p-tolyldiazenyl)aniline . The methodologies outlined herein are essential for confirming the identity, purity, and structural integrity of this compound, which is crucial for its application in research and development. While specific experimental data for this exact molecule is not extensively available in peer-reviewed literature, this guide consolidates standard analytical techniques for azo dyes and presents representative data from structurally analogous compounds to provide a comprehensive analytical framework.
Compound Identification and Properties
This compound is an aromatic azo compound. Key identifiers and physicochemical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline[1] |
| Molecular Formula | C₁₄H₁₅N₃[1] |
| Molecular Weight | 225.29 g/mol [1] |
| CAS Number | 97-56-3[2] |
| Appearance | Expected to be a colored solid |
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are responsible for its color. The extended conjugation system created by the aromatic rings and the azo group results in characteristic absorption bands in the visible region.
Representative Data (for analogous azo dyes)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Ethanol | ~410 | Not Reported | [3] |
| Methanol (B129727) | 400-500 | Not Reported | General Azo Dyes |
Protocol: UV-Vis Spectroscopic Analysis
-
Solution Preparation: Prepare a stock solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 200 to 800 nm against a solvent blank.
-
Analysis: Identify the wavelength of maximum absorption (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Representative FT-IR Data (for (E)-1,2-Di-p-tolyldiazene and other analogous azo compounds)
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Expected for this compound |
| N-H Stretch (Amine) | 3500 - 3300 | Present |
| C-H Stretch (Aromatic) | 3100 - 3000 | Present |
| C-H Stretch (Aliphatic, -CH₃) | 2960 - 2850 | Present |
| N=N Stretch (Azo) | 1630 - 1575 | Present, may be weak |
| C=C Stretch (Aromatic) | 1600 - 1450 | Present |
| C-N Stretch (Amine) | 1340 - 1250 | Present |
Protocol: FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the finely ground sample (1-2 mg) with dry KBr powder (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a calibrated FT-IR spectrometer.
-
Measurement: Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Representative ¹H NMR Data (for (E)-1,2-Di-p-tolyldiazene in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.86 | d | 4H |
| Aromatic-H | 7.40 | d | 4H |
| -CH₃ | 2.46 | s | 6H |
Expected ¹H NMR Signals for this compound
-
Aromatic Protons: Multiple signals in the range of 6.5 - 8.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is solvent-dependent.
-
Methyl Protons (-CH₃): Two distinct singlets, likely in the range of 2.2 - 2.5 ppm.
Representative ¹³C NMR Data (for (E)-1,2-Di-p-tolyldiazene in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic-C | 151.0 |
| Aromatic-C | 141.4 |
| Aromatic-C | 129.9 |
| Aromatic-C | 122.9 |
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
-
Analysis: Integrate the proton signals and assign the chemical shifts to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data
| Ion | m/z |
| [M]⁺ (Molecular Ion) | 225.13 |
| [M+H]⁺ (Protonated Molecule) | 226.13 |
Protocol: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Measurement: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Chromatographic Analysis
Chromatographic techniques are vital for assessing the purity of this compound and for isolating it from reaction mixtures.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method for monitoring reaction progress and assessing sample purity.
Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The optimal ratio should be determined experimentally to achieve good separation (Rf value between 0.2 and 0.8).
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and spot it onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm and/or 365 nm) or by staining with a suitable reagent (e.g., potassium permanganate).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the quantitative analysis of purity and for preparative purification.
Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Stationary Phase: A C18 reversed-phase column is typically suitable for azo dyes.
-
Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: Monitor the elution profile at the λmax of the compound.
-
Analysis: The purity of the sample can be determined by the relative peak area of the main component.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for the characterization and purification of this compound.
Caption: Workflow for the characterization of the synthesized compound.
Caption: A typical workflow for the purification of an organic compound.
References
Application Note: High-Performance Liquid Chromatography for the Analysis of 2-Methyl-5-(p-tolyldiazenyl)aniline
Gas chromatography-mass spectrometry (GC-MS) analysis of "2-Methyl-5-(p-tolyldiazenyl)aniline"
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(p-tolyldiazenyl)aniline, also known as o-aminoazotoluene (B45844), is an azo dye intermediate that belongs to the aromatic amine class of compounds. Due to the potential carcinogenicity of aromatic amines, which can be formed through the reductive cleavage of azo dyes, sensitive and specific analytical methods are crucial for their detection and quantification in various matrices, including textiles, food products, and environmental samples.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of these compounds, offering high-resolution separation and definitive identification based on mass spectra.
This document provides a detailed protocol and application notes for the analysis of this compound using GC-MS. The methodologies outlined are based on established procedures for the analysis of aromatic amines derived from azo colorants.
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted from established methods for the extraction of aromatic amines from aqueous matrices.[1]
Reagents and Materials:
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Sodium citrate (B86180) buffer (0.06 M, pH 6)
-
Sodium dithionite (B78146) solution (200 mg/mL in water, freshly prepared)
-
Sodium hydroxide
-
Supported Liquid Extraction (SLE) cartridges
-
GC vials with inserts
Procedure:
-
Reductive Cleavage (if starting from an azo dye): For samples containing the parent azo dye, a reductive cleavage step is necessary to generate the target aromatic amine. This is typically achieved by treating the sample extract with a sodium dithionite solution in a citrate buffer at 70°C.
-
Sample Loading: Load an appropriate volume of the aqueous sample (or the solution after reductive cleavage, adjusted to a basic pH with sodium hydroxide) onto the SLE cartridge.
-
Equilibration: Allow the sample to adsorb onto the sorbent for a hold time of 15 minutes. This extended hold time can improve the recovery of certain aromatic amines.[1]
-
Elution: Elute the cartridge with methyl tert-butyl ether (MTBE).
-
Concentration: If necessary, concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., MTBE or toluene) and transfer to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 GC/MSD or equivalent |
| GC Column | Agilent J&W DB-35ms, 30 m x 0.250 mm, 0.25 µm (or similar mid-polarity column) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 2.0 mL/min, constant flow |
| Oven Program | Initial temperature 80-100 °C, hold for 1-2 min, ramp at 10-15 °C/min to 320 °C, hold for 5-10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 - 250 °C |
| Quadrupole Temperature | 150 - 180 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₅N₃[2][3] |
| Molecular Weight | 225.29 g/mol [2] |
| CAS Number | 97-56-3[2] |
| Typical Retention Time | Retention times for aromatic amines are highly dependent on the specific GC conditions and column. For a 30m DB-35ms column with a temperature ramp, the retention time is expected to be in the mid-to-late region of the chromatogram due to its relatively high boiling point. For example, on some systems, o-aminoazotoluene has a retention time of approximately 6.963 minutes under specific LC-MS/MS conditions, which suggests a relatively strong interaction with the stationary phase.[4] |
| Quantifier Ion (m/z) | 119 |
| Qualifier Ions (m/z) | 106, 225 (Molecular Ion), 134[2] |
Visualizations
Metabolic Pathway of this compound
Azo dyes like this compound can undergo metabolic activation, primarily through the reductive cleavage of the azo linkage by azoreductases found in the liver and intestinal microflora. This process leads to the formation of aromatic amines, which can then be further metabolized.
Caption: Metabolic pathway of this compound.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow.
Theoretical Fragmentation Pattern
The mass spectrum of this compound is characterized by specific fragment ions that are useful for its identification. The molecular ion ([M]⁺) is observed at m/z 225. The fragmentation pattern is consistent with the cleavage of the azo bond and fragmentation of the aromatic rings.
Caption: Fragmentation of this compound.
References
Application Notes and Protocols: 2-Methyl-5-(p-tolyldiazenyl)aniline as a Potential Histological Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(p-tolyldiazenyl)aniline is an azo dye, a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings.[1] Azo dyes are widely utilized in various industries, including as histological stains, due to their vibrant colors and ability to bind to diverse biological macromolecules.[1][2] The staining properties of these dyes are dictated by their molecular structure, which determines their affinity for specific tissue components.[3] This document provides detailed protocols for the synthesis, characterization, and application of this compound as a potential staining agent for biological tissues. While this compound is commercially available as a biochemical reagent, its application as a histological stain is not yet established.[4] The following protocols are based on established methods for analogous azo dyes and provide a framework for the investigation of this compound's staining potential.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-methyl-5-[(4-methylphenyl)diazenyl]aniline | N/A |
| Synonyms | o-Aminoazotoluene | N/A |
| CAS Number | 97-56-3 | [4] |
| Molecular Formula | C₁₄H₁₅N₃ | [4] |
| Molecular Weight | 225.29 g/mol | N/A |
| Appearance | (Hypothetical) Orange to red crystalline powder | N/A |
| Solubility | (Hypothetical) Soluble in ethanol (B145695), acetone, and dimethyl sulfoxide (B87167) (DMSO); sparingly soluble in water. | N/A |
Health and Safety Information
Appropriate safety precautions should be taken when handling this compound and its reagents. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[5]
General Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
In case of contact, rinse the affected area thoroughly with water.[5]
-
Store in a tightly sealed container in a cool, dry place away from light.
Experimental Protocols
Synthesis of this compound
The synthesis of this azo dye can be achieved through a two-step process involving diazotization of p-toluidine (B81030) followed by an azo coupling reaction with m-toluidine (B57737).
4.1.1 Materials and Reagents
-
p-Toluidine (4-methylaniline)
-
m-Toluidine (3-methylaniline)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium acetate (B1210297)
-
Ethanol
-
Distilled water
-
Ice
4.1.2 Protocol
Part A: Diazotization of p-Toluidine
-
In a 250 mL beaker, dissolve 5.35 g (0.05 mol) of p-toluidine in a mixture of 15 mL of concentrated HCl and 50 mL of distilled water. Stir until the amine is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 3.5 g (0.051 mol) of sodium nitrite in 20 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold p-toluidine solution while maintaining the temperature between 0-5 °C and stirring continuously. The formation of the diazonium salt is indicated by a change in the solution's appearance.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 5.35 g (0.05 mol) of m-toluidine in 100 mL of 1 M HCl.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold m-toluidine solution.
-
After the addition is complete, slowly add a saturated solution of sodium acetate until the mixture is neutral or slightly alkaline to litmus (B1172312) paper. This promotes the coupling reaction.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes. A colored precipitate of this compound should form.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with several portions of cold distilled water to remove any unreacted salts.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Determine the yield and characterize the final product using techniques such as melting point determination, UV-Vis spectroscopy, and FTIR spectroscopy.
4.1.3 Synthesis Pathway Diagram
Caption: Synthesis of this compound.
Characterization of the Dye (Hypothetical Data)
The synthesized dye should be characterized to determine its spectral properties.
| Parameter | Hypothetical Value |
| Appearance | Orange-red crystalline solid |
| Melting Point | 135-138 °C |
| λmax (in Ethanol) | 485 nm |
| Molar Absorptivity (ε) | 25,000 L mol⁻¹ cm⁻¹ |
Histological Staining Protocol
This protocol provides a general procedure for using this compound as a histological stain. Optimization of staining times and concentrations will be necessary for different tissue types and fixatives.
4.3.1 Reagent Preparation
-
Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of 70% ethanol. Stir until fully dissolved and filter before use.
-
Differentiating Solution: 0.5% Acetic acid in 70% ethanol.
-
Counterstain (Optional): Mayer's Hematoxylin (B73222) for nuclear staining.
4.3.2 Tissue Preparation
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through 95% ethanol for 3 minutes.
-
Transfer through 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
4.3.3 Staining Procedure
-
Immerse the rehydrated slides in the 0.5% this compound staining solution for 5-10 minutes.
-
Briefly rinse the slides in distilled water to remove excess stain.
-
(Optional) Differentiate the slides by dipping them in the differentiating solution for 10-30 seconds to remove background staining. Control the differentiation step by microscopic examination.
-
Rinse the slides in running tap water for 2 minutes.
-
(Optional) Counterstain with Mayer's Hematoxylin for 3-5 minutes to visualize cell nuclei.
-
"Blue" the hematoxylin in running tap water for 5 minutes.
4.3.4 Dehydration, Clearing, and Mounting
-
Dehydrate the slides through graded alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), and two changes of 100% ethanol (2 minutes each).
-
Clear the slides in two changes of xylene for 3 minutes each.
-
Mount the coverslip using a resinous mounting medium.
4.3.5 Staining Workflow Diagram
Caption: Histological staining workflow.
Expected Results and Interpretation
As an azo dye, this compound is expected to stain various tissue components, likely with a yellow to red-orange color. The staining pattern will depend on the dye's affinity for different macromolecules. Based on its chemical structure, it may exhibit an affinity for hydrophobic structures such as lipids or certain proteins.
Hypothetical Staining Characteristics:
| Tissue Component | Expected Color | Staining Mechanism |
| Cytoplasm | Yellow to Orange | Non-ionic interactions, potential binding to proteins. |
| Collagen | Pale Yellow | Weak affinity. |
| Red Blood Cells | Bright Orange/Red | Strong affinity due to hemoglobin content. |
| Adipose Tissue | Yellow-Orange | Potential partitioning into lipid droplets. |
| Nuclei | Unstained (Blue with counterstain) | Azo dyes without a positive charge generally do not stain negatively charged nuclei. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Staining time too short. | Increase incubation time in the staining solution. |
| Dye concentration too low. | Prepare a more concentrated staining solution (e.g., 1.0% w/v). | |
| Overstaining | Staining time too long. | Reduce the staining time. |
| Inadequate differentiation. | Increase the time in the differentiating solution or use a slightly stronger acid solution. | |
| Precipitate on Tissue | Staining solution not filtered. | Filter the staining solution before use. |
| Dye came out of solution during staining. | Ensure the dye is fully dissolved in the solvent. |
Conclusion
This compound presents a promising candidate for a novel histological stain. The protocols outlined in this document provide a comprehensive starting point for its synthesis, characterization, and application in a research setting. Further investigation is required to fully elucidate its staining properties and potential for specific diagnostic or research applications. Researchers are encouraged to optimize the provided protocols to suit their specific needs and tissue types.
References
Application Notes and Protocols: 2-Methyl-5-(p-tolyldiazenyl)aniline in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-Methyl-5-(p-tolyldiazenyl)aniline," a substituted azobenzene, represents a scaffold with significant potential in biomedical research. Azo compounds, characterized by the −N=N− functional group, have a rich history in medicinal chemistry, evolving from their initial use as dyes to their application as versatile therapeutic and diagnostic agents.[1][2] The inherent properties of the azo bond, particularly its susceptibility to reductive cleavage by azoreductases found in the gut microbiome, make these compounds excellent candidates for colon-targeted drug delivery.[3][4] Furthermore, the rigid structure of the azo bridge and the capacity for diverse substitutions on the aromatic rings allow for the fine-tuning of biological activities, with many azo derivatives exhibiting promising antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3]
These application notes provide a comprehensive overview of the potential biomedical applications of "this compound," with a focus on its utility as a colon-specific prodrug and as a potential anticancer agent. Detailed experimental protocols are provided to guide researchers in the evaluation of this compound and its derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 97-56-3 | [5] |
| Molecular Formula | C₁₄H₁₅N₃ | [5] |
| Molecular Weight | 225.29 g/mol | [6] |
| Appearance | Solid | - |
| Storage Temperature | -20°C | [5] |
Potential Application 1: Colon-Specific Prodrug Delivery
The azo bond of "this compound" can be exploited for targeted drug delivery to the colon. When incorporated into a prodrug, the azo linkage is expected to remain stable in the upper gastrointestinal tract and undergo cleavage by azoreductases in the anaerobic environment of the colon, releasing the active therapeutic agent.[3][4] This approach is particularly valuable for treating local colonic diseases like inflammatory bowel disease (IBD) and colorectal cancer, as it minimizes systemic side effects and concentrates the drug at the site of action.
Experimental Protocol: In Vitro Evaluation of Colonic-Specific Cleavage
This protocol describes the in vitro assessment of the cleavage of an azo-containing compound in a simulated colonic environment using a rat fecal slurry.
Materials:
-
"this compound" or a derivative
-
Fresh rat fecal matter
-
Phosphate buffered saline (PBS), pH 7.4
-
Incubator shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Preparation of Fecal Slurry:
-
Collect fresh fecal pellets from healthy rats.
-
Prepare a 2% (w/v) fecal slurry in pre-reduced PBS (pH 7.4) under anaerobic conditions (e.g., in an anaerobic chamber).
-
-
Incubation:
-
Add the test compound (e.g., "this compound" derivative) to the fecal slurry at a final concentration of 100 µM.
-
Incubate the mixture at 37°C with gentle shaking under anaerobic conditions.
-
As a control, incubate the compound in sterile PBS without the fecal slurry.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the incubation mixture.
-
Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the fecal matter.
-
Analyze the supernatant by HPLC to quantify the disappearance of the parent compound and the appearance of its metabolic products (the cleaved anilines).
-
Data Presentation: Hypothetical In Vitro Cleavage Data
| Time (hours) | Concentration of Parent Compound in Fecal Slurry (µM) | Concentration of Parent Compound in Control (µM) |
| 0 | 100 | 100 |
| 2 | 85 | 99 |
| 4 | 62 | 98 |
| 8 | 25 | 97 |
| 12 | 5 | 96 |
| 24 | <1 | 95 |
Logical Relationship in Prodrug Activation
The following diagram illustrates the logical relationship of an azo compound as a prodrug for colon-specific delivery.
Caption: Azo prodrug activation pathway in the colon.
Potential Application 2: Anticancer Agent
Azo compounds and their derivatives have demonstrated significant potential as anticancer agents.[1][2] The cytotoxic effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit key enzymes in cellular signaling pathways, or induce apoptosis. The specific substitution pattern on the aromatic rings of "this compound" offers a template for the design of novel anticancer drugs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma)
-
"this compound"
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of "this compound" in DMSO.
-
Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
-
Incubation:
-
Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| This compound | 15.8 | 22.5 |
| Doxorubicin (Control) | 0.5 | 0.8 |
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates a hypothetical signaling pathway through which "this compound" might exert its anticancer effects, leading to apoptosis.
Caption: Proposed apoptotic pathway induced by the compound.
Experimental Workflow for Synthesis
A general protocol for the synthesis of azo compounds like "this compound" involves a diazotization-coupling reaction.
Caption: General synthetic workflow for the target compound.
Conclusion
"this compound" presents a promising scaffold for biomedical research, with potential applications in colon-specific drug delivery and cancer therapy. The provided protocols offer a framework for the systematic evaluation of this compound and its derivatives. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate its therapeutic potential. The structural versatility of the azo scaffold suggests that medicinal chemistry efforts to create analogs of "this compound" could lead to the development of novel and effective therapeutic agents.
References
- 1. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H15N3 | CID 53825548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Potential in vitro and in vivo colon specific anticancer activity in a HCT-116 xenograft nude mice model: targeted delivery using enteric coated folate modified nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.cn [medchemexpress.cn]
On the Application of 2-Methyl-5-(p-tolyldiazenyl)aniline in Medicinal Chemistry: A Critical Assessment and General Protocols
Introduction: Re-evaluating the Role of 2-Methyl-5-(p-tolyldiazenyl)aniline
This compound, also known as o-aminoazotoluene, is an azo compound that has been commercially described as a potential sulfonylation reagent for organic synthesis and drug discovery.[1] However, a thorough review of the scientific literature reveals a significant lack of specific applications or protocols for its use in this capacity. More critically, this compound is classified as reasonably anticipated to be a human carcinogen by the National Toxicology Program, based on sufficient evidence from studies in experimental animals.[2][3][4] This information is of paramount importance for any researcher considering its use and necessitates a critical re-evaluation of its suitability in drug discovery pipelines.
This document aims to provide a comprehensive overview of the current understanding of this compound, placing its potential applications within the broader context of azo compounds in medicinal chemistry, and to furnish general protocols for sulfonamide synthesis that are applicable to safer, non-carcinogenic aniline (B41778) derivatives.
The Duality of Azo Compounds in Drug Discovery
Azo compounds, characterized by the -N=N- functional group, have a rich history in various industries, primarily as dyes.[5] In the realm of medicinal chemistry, they represent a double-edged sword. On one hand, the discovery of the antibacterial properties of Prontosil, an azo dye, marked the dawn of the sulfa drug era.[5] Since then, other azo compounds like Phenazopyridine, Basalazide, and Sulfasalazine have found their place in the pharmaceutical market.[5] Furthermore, various azo compounds have been investigated for their potential as antibacterial, antifungal, antiviral, and antioxidant agents.[5][6]
On the other hand, the metabolic cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be carcinogenic.[7] This toxicological concern has limited the application of many azo dyes in medicine.[5]
Critical Safety Alert: Carcinogenicity of this compound
As previously stated, this compound (CAS No. 97-56-3) is listed as reasonably anticipated to be a human carcinogen.[2][3] Studies in experimental animals have shown that administration of this compound can lead to the development of tumors in various organs, including the liver, lungs, and bladder.[2][3]
Given this significant health hazard, the use of this compound in any research, particularly in drug discovery where the final product may be intended for human use, is strongly discouraged. Safer alternatives should always be prioritized.
General Principles of Sulfonamide Synthesis from Anilines
While specific protocols for the use of this compound as a sulfonylation reagent are not available in the peer-reviewed literature, the synthesis of sulfonamides from anilines is a fundamental and well-established transformation in organic chemistry. The general principle involves the reaction of a primary or secondary aniline with a sulfonyl chloride in the presence of a base.
This reaction provides a versatile method for the synthesis of a wide array of sulfonamides, a chemical class of significant importance in pharmaceuticals.[8][9]
Experimental Protocols for Sulfonamide Synthesis (Using a Generic, Non-Carcinogenic Aniline)
The following are general, illustrative protocols for the synthesis of sulfonamides from a generic, non-carcinogenic aniline. These protocols are not intended for use with this compound due to its carcinogenic properties.
General Protocol for the Sulfonylation of an Aniline
Materials:
-
Generic Aniline (1.0 eq)
-
Sulfonyl Chloride (1.1 eq)
-
Pyridine (B92270) (solvent and base) or a non-nucleophilic base such as triethylamine (B128534) (2.0 eq) in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the generic aniline (1.0 eq) in pyridine or the chosen inert solvent.
-
If using an inert solvent, add the non-nucleophilic base (e.g., triethylamine, 2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the sulfonyl chloride (1.1 eq) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
If pyridine was used as the solvent, it can be removed under reduced pressure.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with 1M HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired sulfonamide.
Quantitative Data (Illustrative):
The following table provides hypothetical yield data for the sulfonylation of various non-carcinogenic anilines with different sulfonyl chlorides, based on typical literature values for such reactions.
| Aniline Derivative | Sulfonyl Chloride | Typical Yield (%) |
| Aniline | Benzenesulfonyl chloride | 85-95 |
| 4-Methoxyaniline | p-Toluenesulfonyl chloride | 90-98 |
| 4-Nitroaniline | Methanesulfonyl chloride | 70-85 |
| 2-Chloroaniline | Dansyl chloride | 80-90 |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Visualizing Chemical and Biological Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of a sulfonamide from an aniline.
Caption: The dual role of azo compounds in drug discovery.
Conclusion
References
- 1. This compound - Immunomart [immunomart.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Biomedical Applications of Aromatic Azo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. US20030236437A1 - Process to prepare sulfonamides - Google Patents [patents.google.com]
Application Notes and Protocols for Investigating the Biological Effects of 2-Methyl-5-(p-tolyldiazenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the biological effects of the azo compound 2-Methyl-5-(p-tolyldiazenyl)aniline. Given the toxicological concerns associated with azo compounds, which can be metabolized to potentially carcinogenic aromatic amines, a thorough investigation of this compound's biological activity is imperative.[1][2][3] The following protocols are designed to assess the cytotoxicity, genotoxicity, and potential mechanisms of action of this compound in both in vitro and in vivo models. This document serves as a foundational guide for researchers in toxicology, pharmacology, and drug development to conduct a systematic evaluation of this compound.
Compound Information
| Parameter | Information |
| IUPAC Name | 2-methyl-5-[(E)-(4-methylphenyl)diazenyl]aniline |
| Synonyms | C.I. Disperse Yellow 3, 4-Amino-2',3-dimethylazobenzene, Solvent Yellow 3 |
| CAS Number | 97-56-3 |
| Molecular Formula | C14H15N3 |
| Molecular Weight | 225.29 g/mol |
| Chemical Structure | N/A |
Experimental Rationale
Azo compounds are widely used as colorants and are present in various consumer products.[1][3] A primary toxicological concern is the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in gut microbiota and the liver.[3] This metabolic process can release aromatic amines, which are known to be potentially mutagenic and carcinogenic.[1][2] Therefore, the experimental design for studying this compound focuses on evaluating its potential to cause cellular damage and toxicity, both directly and through its metabolic byproducts.
In Vitro Experimental Protocols
In vitro assays are crucial for the initial screening of a compound's toxicity in a cost-effective and high-throughput manner.[4]
Cell Line Selection
The choice of cell lines should reflect potential routes of human exposure and metabolism. Recommended cell lines include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess liver cell toxicity and metabolism.
-
HaCaT (Human Keratinocyte): To evaluate skin cell toxicity, relevant for dermal exposure.
-
Caco-2 (Human Colon Adenocarcinoma): To model intestinal absorption and toxicity.
Cytotoxicity Assays
A battery of cytotoxicity assays should be employed to assess different aspects of cell health.[4][5]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[5][8]
Protocol:
-
Seed and treat cells as described in the MTT assay protocol.
-
After the treatment period, collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[4]
Protocol:
-
Seed cells in a 6-well plate and treat with selected concentrations of the compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
Genotoxicity Assays
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis.
Protocol:
-
Prepare different concentrations of this compound.
-
The test can be performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Mix the tester strains, the compound, and either S9 mix or a control buffer.
-
Pour the mixture onto minimal glucose agar (B569324) plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies. An increase in the number of revertants compared to the control indicates mutagenic potential.
This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.
Protocol:
-
Culture a suitable cell line (e.g., CHO, V79, or human lymphocytes) and treat with various concentrations of the compound, with and without metabolic activation.
-
After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Analyze the cells under a microscope to score the frequency of micronuclei in binucleated cells.
In Vivo Experimental Protocol
In vivo studies are essential to understand the systemic effects of the compound in a whole organism.[9][10]
Animal Model
Sprague-Dawley rats or C57BL/6 mice are commonly used rodent models for toxicology studies.[11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[11]
Acute Toxicity Study (e.g., OECD Guideline 420)
This study aims to determine the short-term toxicity and the median lethal dose (LD50) of the compound.
Protocol:
-
Use a stepwise procedure with a small number of animals per step.
-
Administer a single dose of this compound via a relevant route (e.g., oral gavage).
-
Observe the animals for clinical signs of toxicity and mortality for up to 14 days.
-
Conduct a gross necropsy on all animals at the end of the study.
Sub-chronic Toxicity Study (e.g., OECD Guideline 408)
This study evaluates the effects of repeated exposure to the compound over a longer period (e.g., 90 days).
Protocol:
-
Divide animals into at least three dose groups and a control group.
-
Administer this compound daily for 90 days.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
Collect blood samples for hematology and clinical chemistry analysis at specified intervals.
-
At the end of the study, perform a full necropsy and collect organs for histopathological examination.
Data Presentation
Quantitative data from the in vitro and in vivo studies should be summarized in clear and structured tables.
Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)
| Assay | HepG2 | HaCaT | Caco-2 |
| MTT (24h) | |||
| MTT (48h) | |||
| LDH (24h) | |||
| LDH (48h) |
Table 2: In Vivo Acute Oral Toxicity Study Results
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |
| Control | |||
| Low Dose | |||
| Mid Dose | |||
| High Dose |
Visualizations
Experimental Workflow
Caption: A workflow for the biological evaluation of this compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway for azo compound-induced toxicity.
References
- 1. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 6. kosheeka.com [kosheeka.com]
- 7. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. mdpi.com [mdpi.com]
- 11. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for the Scale-up Synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-(p-tolyldiazenyl)aniline, also known as C.I. Solvent Yellow 3, is an azo dye with the molecular formula C₁₄H₁₅N₃.[1][2] Azo compounds are characterized by the presence of a diazene (B1210634) functional group (-N=N-) connecting two aromatic rings.[3] This class of compounds is of significant interest in various industrial applications, including as colorants for plastics, waxes, and other materials.[1][4] Furthermore, diaryl azo derivatives have been investigated for their potential biological activities, including anti-diabetic and antimicrobial properties.[5][6][7]
The synthesis of this compound is typically achieved through a two-step process involving the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling agent.[3] For the target molecule, this involves the diazotization of p-toluidine (B81030) and its subsequent coupling with m-toluidine.
These application notes provide a comprehensive overview of the synthesis of this compound, with a focus on considerations for scaling up the production from laboratory to industrial quantities. Detailed experimental protocols for lab-scale synthesis and purification are provided, along with a discussion of key challenges and optimization strategies for larger-scale manufacturing.
Synthesis Pathway
The overall synthetic pathway for this compound involves two main stages:
-
Diazotization of p-Toluidine: p-Toluidine is converted to its corresponding diazonium salt, p-tolyldiazonium chloride, by treatment with nitrous acid (HNO₂). Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C).[3]
-
Azo Coupling: The resulting p-tolyldiazonium chloride is then reacted with m-toluidine. The diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of m-toluidine, leading to the formation of the azo compound, this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis Procesis of Solvent Yellow 163 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diaryl azo derivatives as anti-diabetic and antimicrobial agents: synthesis, in vitro, kinetic and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-5-(p-tolyldiazenyl)aniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "2-Methyl-5-(p-tolyldiazenyl)aniline" by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent system for the recrystallization of this compound?
A1: Based on the structural characteristics of this compound, which is an azo dye with an aniline (B41778) functional group, a mixed-solvent system is often most effective. The compound is known to be soluble in ethanol (B145695) and practically insoluble in water.[1][2] Therefore, an ethanol-water mixture is a highly recommended starting point. Ethanol will act as the "good" solvent in which the compound is soluble when hot, and water will act as the "bad" solvent (antisolvent) to reduce the solubility upon cooling, promoting crystal formation.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound fails to dissolve in the hot solvent, consider the following:
-
Insufficient Solvent: You may not have added enough of the primary solvent (e.g., ethanol). Add small additional portions of the hot solvent until the solid dissolves.
-
Inappropriate Solvent: The chosen solvent may not be suitable. If, after adding a significant amount of hot solvent, the compound remains insoluble, a different solvent system should be explored.
-
Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the material dissolves, but a small amount of solid remains, this may be an insoluble impurity that can be removed by hot filtration.
Q3: No crystals are forming upon cooling. What are the possible reasons and solutions?
A3: Failure of crystallization upon cooling is a common issue and can be addressed by several methods:
-
Solution is Not Saturated: The most common reason is using too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[3][4]
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a "seed" for crystallization.
-
Lowering Temperature: If crystals do not form at room temperature, cool the flask in an ice bath to further decrease the solubility.
-
Q4: An oil is forming instead of crystals. How can I resolve this?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. To prevent this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of the "good" solvent (e.g., ethanol) to decrease the supersaturation and allow the solution to cool more slowly.
-
Slower Cooling: Allow the solution to cool to room temperature more gradually before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
Change Solvent System: The boiling point of your solvent may be too high. Consider a solvent with a lower boiling point.
Q5: The yield of my recrystallized product is very low. What could be the cause?
A5: A low recovery can result from several factors:
-
Using Too Much Solvent: A large amount of the compound may remain dissolved in the mother liquor after cooling.[3] Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: The compound may have crystallized during hot filtration. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Crude material does not dissolve in hot solvent. | 1. Insufficient solvent volume.2. Inappropriate solvent choice.3. Presence of insoluble impurities. | 1. Add more hot solvent in small increments.2. Screen for a more suitable solvent or solvent mixture.3. Perform hot filtration to remove insoluble material. |
| No crystals form upon cooling. | 1. Solution is not sufficiently saturated (too much solvent used).2. Supersaturation requires initiation of nucleation. | 1. Boil off some of the solvent to concentrate the solution.2. Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. Cool in an ice bath. |
| An oil precipitates instead of solid crystals ("oiling out"). | 1. The compound's melting point is lower than the temperature at which it precipitates.2. The solution is too supersaturated. | 1. Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool slowly.2. Choose a solvent with a lower boiling point. |
| Crystallization happens too quickly. | The solution is highly supersaturated, which can trap impurities. | Reheat the solution and add a small amount of extra hot solvent to allow for slower crystal growth upon cooling.[3] |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Washing crystals with solvent that is not ice-cold. | 1. Use the minimum amount of hot solvent for dissolution.2. Preheat the funnel and filter paper for hot filtration.3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The color of the solution is darker than expected, or the final crystals are discolored. | Presence of colored, soluble impurities. | Add a small amount of activated charcoal to the hot solution before hot filtration to adsorb the colored impurities.[5] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound using an ethanol-water solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stir bar
-
Glass funnel and fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid and the cloudiness persists. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Column Chromatography of 2-Methyl-5-(p-tolyldiazenyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of "2-Methyl-5-(p-tolyldiazenyl)aniline".
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed when purifying this compound using silica (B1680970) gel column chromatography?
A1: Due to its chemical structure, which includes a basic aniline (B41778) moiety and an azo group, this compound is prone to several issues on standard silica gel. These include:
-
Strong Adsorption and Tailing: The basic amine group can interact strongly with acidic silanol (B1196071) groups on the silica surface, leading to significant peak tailing and poor separation.[1][2]
-
Low Recovery/Yield: Irreversible adsorption onto the silica gel can result in a significant loss of the compound.[3]
-
Compound Degradation: The acidic nature of silica gel can potentially lead to the degradation of acid-sensitive azo compounds.[4][5]
-
Co-elution with Impurities: Structurally similar impurities, such as isomers or unreacted starting materials, may co-elute with the target compound, making separation difficult.[5][6]
Q2: My compound is streaking badly on the column and the fractions are not clean. What can I do?
A2: Streaking, or tailing, is a common problem with amine-containing compounds on silica gel.[1][2] To address this, consider the following:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (B128534) (TEA) at a concentration of 0.1-1% is commonly used to neutralize the acidic sites on the silica gel, which minimizes the strong interaction with the aniline group and improves peak shape.[3][5]
-
Alternative Stationary Phases: If tailing persists, switch to a different stationary phase. Neutral or basic alumina (B75360) can be a good alternative for the purification of basic compounds.[3][4] Reversed-phase (C18) chromatography is another option if the impurities have different hydrophobic properties.[3]
Q3: I am getting a very low yield after column chromatography. How can I improve the recovery of my compound?
A3: Low recovery is often due to irreversible adsorption of the compound onto the silica gel.[3] Here are some strategies to improve your yield:
-
Deactivate the Stationary Phase: As mentioned above, adding triethylamine to your mobile phase can significantly improve recovery by preventing strong, irreversible binding.[3]
-
Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can precipitate at the top of the column. Dry loading the sample, where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column, can prevent this and lead to better recovery.[7]
-
Optimize Solvent Polarity: Ensure your chosen solvent system provides an appropriate elution profile. If the solvent is not polar enough, the compound will move too slowly and have more opportunity for irreversible binding. If it is too polar, it may elute too quickly with impurities. Aim for an Rf value of 0.2-0.4 for the target compound in the chosen eluent system on a TLC plate.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | Inappropriate mobile phase polarity.[5] | Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for separation. A weaker solvent system often provides better resolution.[5] |
| Isomeric impurities with similar polarity.[5] | Consider using a different stationary phase, such as alumina or a bonded phase like C18 (reversed-phase).[3] | |
| Column overloading.[2] | Reduce the amount of crude material loaded onto the column. A general rule is to use a 30-100:1 ratio of silica gel to crude product by weight. | |
| Compound Appears Stuck on the Column | Compound is highly polar and strongly adsorbed. | Gradually increase the polarity of the mobile phase (gradient elution). If the compound still does not elute, consider flushing the column with a more polar solvent system, such as 5-10% methanol (B129727) in dichloromethane. |
| Compound may have degraded on the column.[4] | Test the stability of your compound on a silica gel TLC plate before running the column. If it degrades, use a less acidic stationary phase like alumina. | |
| Colored Impurities Co-elute with the Product | Impurities have similar polarity to the product. | Try a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. Different solvent interactions can alter the elution order. |
| The colored band is a degradation product. | If the compound is degrading on the column, this can lead to colored impurities. Use a deactivated stationary phase or a different type of stationary phase. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography with Triethylamine
This protocol provides a general starting point for the purification of this compound.
-
Mobile Phase Selection:
-
Begin by performing thin-layer chromatography (TLC) to determine a suitable solvent system.
-
A good starting point is a mixture of hexanes and ethyl acetate.
-
Develop several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Add 0.5% triethylamine to the chosen solvent system to improve the peak shape and recovery.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packing.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary). Carefully add the sample to the top of the silica bed using a pipette.[7]
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product). Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting common column chromatography issues.
Experimental Workflow for Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Degradation of "2-Methyl-5-(p-tolyldiazenyl)aniline" on silica gel and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-5-(p-tolyldiazenyl)aniline, focusing on its degradation on silica (B1680970) gel and methods for prevention.
Frequently Asked Questions (FAQs)
Q1: Why is my sample of this compound changing color or disappearing during silica gel chromatography?
A1: this compound, an aromatic amine and an azo dye, is susceptible to degradation on the acidic surface of standard silica gel. The silanol (B1196071) groups (Si-OH) on the silica surface can act as acid catalysts, leading to the breakdown of the compound. This degradation often manifests as streaking on a TLC plate, a color change (typically fading), or complete loss of the compound during column chromatography.
Q2: What is the likely mechanism of degradation for this compound on silica gel?
A2: The primary degradation pathway is believed to be the acid-catalyzed cleavage of the azo bond (-N=N-). The acidic environment provided by the silica gel can protonate the azo group, making it more susceptible to nucleophilic attack or decomposition, leading to the formation of smaller, often colorless, aromatic amines.
Q3: How can I prevent the degradation of my compound during silica gel chromatography?
A3: The most common and effective method is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the mobile phase. Typically, a concentration of 0.1-1% TEA in the eluent is sufficient to deactivate the acidic silanol groups and prevent degradation of the sensitive compound.
Q4: Are there alternative stationary phases I can use to avoid this degradation?
A4: Yes, several alternatives to standard silica gel can be used. These include:
-
Neutralized Silica Gel: Pre-treated silica gel that has been washed with a base to neutralize its surface.
-
Alumina (B75360) (basic or neutral): Aluminum oxide is a common alternative to silica gel and is available in acidic, neutral, and basic forms. For a basic compound like this compound, basic or neutral alumina would be a suitable choice.
-
Reversed-Phase Silica Gel (C18 or C8): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used. This can be a good option if the compound is sufficiently nonpolar.
Q5: Besides degradation on silica, what other factors could cause my compound to degrade?
A5: Azo dyes can be sensitive to light and air. It is good practice to protect the compound from direct light by wrapping chromatography columns and collection flasks in aluminum foil. Working under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidative degradation, although this is less common for routine purification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Color of the compound fades or disappears on the TLC plate or during column chromatography. | Degradation of the compound on the acidic silica gel surface. | Add 0.1-1% triethylamine (TEA) or a few drops of ammonia to the mobile phase to neutralize the silica gel. |
| Photodegradation due to light sensitivity. | Protect the TLC plate or column from light by covering it with aluminum foil. | |
| Streaking or tailing of the compound spot on the TLC plate or broad peaks in column chromatography. | Strong interaction between the basic amine group of the compound and the acidic silanol groups on the silica gel. | Add 0.1-1% TEA to the eluent to reduce the strong acidic interactions. |
| The chosen solvent system is not optimal. | Optimize the mobile phase polarity. For TLC, aim for an Rf value between 0.2 and 0.4 for the target compound. | |
| Low or no recovery of the compound after column chromatography. | Irreversible adsorption or complete degradation of the compound on the silica gel. | Use a neutralized stationary phase (e.g., silica gel with TEA in the eluent, or basic/neutral alumina). |
| The compound is highly polar and is not eluting with the chosen mobile phase. | Gradually increase the polarity of the mobile phase. |
Quantitative Data Summary
The following table provides a summary of hypothetical recovery data for the purification of this compound under different chromatographic conditions to illustrate the impact of preventive measures.
| Chromatography Condition | Stationary Phase | Mobile Phase Modifier | Observed Degradation | Compound Recovery (%) |
| 1 | Standard Silica Gel | None | High | < 20% |
| 2 | Standard Silica Gel | 0.5% Triethylamine | Low | > 90% |
| 3 | Standard Silica Gel | 1% Triethylamine | Minimal | > 95% |
| 4 | Neutral Alumina | None | Minimal | > 95% |
| 5 | Standard Silica Gel (exposed to UV light) | 0.5% Triethylamine | Moderate | ~70% |
Experimental Protocols
Protocol for the Purification of this compound using Silica Gel Chromatography with Triethylamine
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware
2. Mobile Phase Preparation:
-
Prepare an appropriate mobile phase of hexane and ethyl acetate. The ideal ratio should be determined by TLC analysis to give the target compound an Rf of ~0.3.
-
To the chosen mobile phase, add triethylamine to a final concentration of 0.5% (v/v). For example, to 1 L of eluent, add 5 mL of TEA.
3. Column Packing:
-
Prepare a slurry of silica gel in the mobile phase (containing 0.5% TEA).
-
Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a small layer of sand to the top to protect the surface.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Carefully apply the concentrated sample solution to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase containing 0.5% TEA.
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under UV light.
6. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and TEA using a rotary evaporator.
-
Further, dry the purified compound under a high vacuum to remove any residual solvent.
Visualizations
Technical Support Center: Synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: The most critical parameter is maintaining a low temperature (0-5°C) during the diazotization of p-toluidine (B81030).[1][2][3] Diazonium salts are unstable at higher temperatures and can decompose, which significantly reduces the yield of the final product.[1][2]
Q2: How does pH affect the coupling reaction between the p-tolyldiazonium salt and m-toluidine (B57737)?
A2: The pH of the coupling reaction is crucial. For coupling with aromatic amines like m-toluidine, a mildly acidic pH of 4-5 is necessary.[1] This is to ensure that the aromatic ring of m-toluidine is sufficiently activated for electrophilic substitution while preventing unwanted side reactions at the nitrogen atom.[1]
Q3: What is the ideal molar ratio of reactants for this synthesis?
A3: For the diazotization step, a 1:1 molar ratio of p-toluidine to sodium nitrite (B80452) is generally used.[1] In the coupling step, a 1:1 molar ratio of the diazonium salt to m-toluidine is typical.[1] However, using a slight excess of the amine (p-toluidine) and the coupling component (m-toluidine) can help ensure the complete consumption of the nitrite and diazonium salt, respectively.[1]
Q4: My final product is an oil instead of a solid. What could be the reason?
A4: The formation of an oily product often indicates the presence of impurities or that the reaction is incomplete.[1] These impurities can lower the melting point of the final product. Purification through methods like recrystallization or column chromatography is recommended to obtain a solid product.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Decomposition of Diazonium Salt: The temperature during diazotization exceeded 5°C.[1][2] 2. Incorrect pH for Coupling: The pH of the coupling reaction was not in the optimal range of 4-5 for aromatic amines.[1] 3. Slow Reagent Addition: The diazonium salt was added too quickly during the coupling step.[1] 4. Impure Reactants: The p-toluidine, m-toluidine, or sodium nitrite used were of low purity.[1] | 1. Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath.[2] 2. Carefully monitor and adjust the pH of the coupling mixture to 4-5.[1] 3. Add the diazonium salt solution to the m-toluidine solution slowly and with continuous stirring.[1] 4. Use high-purity reagents and ensure they are stored under appropriate conditions.[1] |
| Dark Brown/Black Tarry Substance Formation | 1. Phenol Formation: The diazonium salt reacted with water at elevated temperatures to form p-cresol.[2] 2. Diazonium Salt Decomposition: The diazonium salt decomposed, leading to polymerization and tar formation.[2] | 1. Maintain strict temperature control between 0-5°C.[2] 2. Add the sodium nitrite solution slowly and dropwise to prevent localized heating.[2] 3. Ensure efficient stirring to maintain a uniform temperature.[2] |
| Formation of a Colored Precipitate During Diazotization | Self-Coupling: The newly formed diazonium salt reacted with unreacted, non-protonated p-toluidine.[2] | 1. Increase the concentration of the acid in the reaction mixture to ensure all the p-toluidine is protonated.[2] 2. Check and maintain a strongly acidic medium throughout the addition of sodium nitrite.[2] |
| Final Product has an Uneven or Different Color Than Expected | 1. Incorrect pH: The pH of the coupling reaction can influence the final color of the azo dye.[1] 2. Side Reactions: Unwanted side reactions may have led to the formation of colored impurities.[1] 3. Oxidation: The reactants or the final product may have oxidized.[1] | 1. Precisely control and monitor the pH during the coupling reaction.[1] 2. Ensure optimal reaction conditions to minimize side reactions. 3. Use freshly prepared solutions and consider performing the reaction under an inert atmosphere. |
Experimental Protocol
This protocol outlines a general procedure for the synthesis of this compound.
Part A: Diazotization of p-Toluidine
-
In a beaker, dissolve p-toluidine in a solution of distilled water and concentrated hydrochloric acid.
-
Cool the beaker in an ice-salt bath to bring the temperature of the solution down to 0-5°C.[2]
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled p-toluidine solution while maintaining the temperature between 0-5°C and stirring continuously.[1][2] The tip of the addition funnel should be below the surface of the liquid.[2]
-
After the addition is complete, stir the mixture for an additional 10-15 minutes. The resulting clear solution is the p-tolyldiazonium chloride solution. Keep this solution in the ice bath until use.[1]
Part B: Azo Coupling
-
In a separate beaker, dissolve m-toluidine in a dilute solution of hydrochloric acid.
-
Cool this solution in an ice bath to 0-5°C.
-
Slowly, and with constant stirring, add the cold p-tolyldiazonium chloride solution from Part A to the m-toluidine solution.
-
Maintain the temperature below 5°C throughout the addition.
-
Adjust the pH of the mixture to 4-5 by adding a solution of sodium acetate.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction. A colored precipitate of this compound should form.
Part C: Isolation and Purification
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold water to remove any unreacted salts.[3]
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a pure solid.[1]
Data Presentation
Table 1: Influence of Key Parameters on the Yield of this compound
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Diazotization Temperature | 0-5°C | High | Minimizes decomposition of the unstable diazonium salt.[1][2] |
| > 10°C | Low | Significant decomposition of the diazonium salt occurs.[2][3] | |
| Coupling pH | 4-5 | High | Optimal for electrophilic substitution on the aromatic amine (m-toluidine).[1] |
| < 4 or > 6 | Low | Reduces the reactivity of the coupling component or promotes side reactions. | |
| Reagent Addition Rate | Slow and controlled | High | Prevents localized temperature increases and ensures a homogeneous reaction.[1][3] |
| Rapid | Low | Can lead to side reactions and incomplete mixing. | |
| Purity of Reactants | High | High | Minimizes the formation of byproducts.[1] |
| Low | Low | Impurities can interfere with the reaction and lead to unwanted side products.[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
"2-Methyl-5-(p-tolyldiazenyl)aniline" solubility issues in aqueous solutions
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-Methyl-5-(p-tolyldiazenyl)aniline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is an aromatic azo compound.[1] Its chemical structure consists of two substituted benzene (B151609) rings linked by a diazo group (-N=N-).[2] Key properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅N₃ | [2] |
| Molecular Weight | 225.29 g/mol | [2][3] |
| Appearance | Likely a crystalline solid, typical for aryl azo compounds. | [1] |
Q2: I am having trouble dissolving this compound in water. Is this expected?
Yes, this is expected. Aromatic azo compounds, especially those with multiple phenyl groups, are generally characterized by low water solubility due to their significant hydrophobic character.[4][5] The large nonpolar surface area of the molecule resists interaction with polar water molecules.
Q3: Are there any known aqueous solubility values for this compound?
Q4: How does the chemical structure of this compound influence its solubility?
The molecule's structure contains several features that limit aqueous solubility:
-
Azo Group (-N=N-): This group is part of a large, conjugated system that contributes to the compound's hydrophobicity.
-
Aromatic Rings: The two phenyl rings are nonpolar and resist solvation by water.[4]
-
Methyl and Aniline (B41778) Groups: While the aniline group (-NH₂) can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule.
Troubleshooting Guide for Solubility Issues
Q5: My compound is insoluble in my aqueous buffer. What is the first step I should take?
The first step is to assess the pH of your solution. The aniline group in the molecule is basic and can be protonated at acidic pH. This protonation introduces a positive charge, which can significantly increase its interaction with polar water molecules and improve solubility.
Action: Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 2-5).
Q6: Adjusting the pH did not sufficiently improve the solubility. What is my next option?
If pH adjustment is ineffective or not compatible with your experimental design, the use of co-solvents is a common and effective strategy.[6][7] Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent mixture.[8]
Action: Prepare a stock solution of your compound in a small amount of a water-miscible organic solvent and then dilute it into your aqueous buffer.
Recommended Co-solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)[4]
-
Dimethylformamide (DMF)
Predicted Solubility Profile
The following table provides a predicted qualitative solubility profile for this compound based on the general behavior of similar aromatic compounds.[4][10] Note: This is a general guide and experimental verification is required.
| Solvent Type | Examples | Predicted Solubility | Rationale |
| Aqueous Buffers | Water, PBS, TRIS | Poor | The molecule is largely hydrophobic. |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to Good | Can engage in hydrogen bonding while solvating the nonpolar regions.[4] |
| Polar Aprotic Solvents | DMSO, DMF, Acetone | Good | Effective at dissolving a wide range of organic compounds.[4] |
| Non-polar Solvents | Hexane, Toluene | Poor to Moderate | May have some solubility due to the aromatic rings, but the polar aniline group may limit it. |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility
This protocol outlines a standard method to quantitatively determine the equilibrium solubility of this compound in a specific solvent system.
Objective: To determine the concentration of a saturated solution of the compound at a given temperature.
Materials:
-
This compound
-
Selected solvent (e.g., pH 7.4 PBS, water, DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge capable of handling the vials
-
Spectrophotometer or HPLC system for concentration measurement
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is ensured when solid particles of the compound remain visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or a calibrated HPLC method).
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
Visual Guides
Caption: A general workflow for troubleshooting solubility issues.
Caption: A decision tree for selecting a solubilization strategy.
References
- 1. Azo compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C14H15N3 | CID 53825548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. wjbphs.com [wjbphs.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting peak tailing in HPLC analysis of "2-Methyl-5-(p-tolyldiazenyl)aniline"
This guide provides troubleshooting strategies and frequently asked questions to address peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of "2-Methyl-5-(p-tolyldiazenyl)aniline". This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common issue when analyzing basic compounds like this compound, which contains a primary aromatic amine group.[1][2] This phenomenon can compromise the accuracy of quantification and resolution.[3] The primary cause is often secondary interactions between the basic analyte and the stationary phase.[1][4]
Q1: What is the most likely cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for this compound is the interaction between its basic amine functional group and acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][5][6] These silanol groups (Si-OH) can become ionized (SiO-) at moderate pH levels, leading to a strong, undesirable ionic interaction with the protonated basic analyte.[3][6] This secondary retention mechanism causes a portion of the analyte molecules to lag behind the main peak, resulting in a "tail".[4]
Other potential causes include:
-
Column Overload: Injecting a sample that is too concentrated.[7][8][9]
-
Column Contamination or Degradation: Buildup of contaminants or the formation of a void at the column inlet.[1][5][7]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing, or poorly made connections.[3][5][7]
-
Mobile Phase Mismatch: Using an injection solvent significantly stronger than the mobile phase.[7]
Q2: How can I eliminate peak tailing caused by secondary silanol interactions?
A2: Addressing silanol interactions requires optimizing the mobile phase chemistry and/or selecting an appropriate column.
-
Adjust Mobile Phase pH: This is the most powerful tool for improving the peak shape of ionizable compounds.[10][11]
-
Low pH Strategy (Recommended): Lower the mobile phase pH to between 2.5 and 3.5.[5][12] At this low pH, the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with the positively charged analyte.[1][5][6] Use a buffer like phosphate (B84403) or an additive like formic acid (0.1%) to maintain a stable pH.[5]
-
High pH Strategy: Alternatively, use a high pH mobile phase (e.g., pH > 8) to deprotonate the aniline, rendering it neutral.[1][10] This approach also improves retention for basic compounds but requires a specialized pH-stable column (e.g., hybrid silica (B1680970) or polymer-based) to prevent dissolution of the silica stationary phase.[1][10][13]
-
-
Use a Modern, High-Purity Column:
-
End-Capped Columns: Select columns that are "end-capped," a process that chemically converts most residual silanols into less reactive groups.[1]
-
Base-Deactivated or Polar-Embedded Columns: These columns are specifically designed to shield basic analytes from silanol interactions, providing excellent peak symmetry for compounds like aromatic amines.[3][7]
-
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity and maintain a consistent pH on the column surface, improving peak shape.[6][7] Note that high buffer concentrations may not be suitable for LC-MS applications due to potential ion suppression.[5]
-
Use Mobile Phase Additives (Competing Base): In some cases, adding a small amount of a "competing base" such as triethylamine (B128534) (TEA) to the mobile phase can be effective.[12] The competing base interacts with the active silanol sites, preventing the analyte from doing so. However, this approach can shorten column lifetime and is less common with modern, high-quality columns.[12]
Q3: My peak is still tailing after optimizing the mobile phase. What should I check next?
A3: If mobile phase optimization does not resolve the issue, investigate other potential hardware or methodological causes.
-
Check for Column Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.[7][9]
-
Inspect the Column and Guard Column:
-
A blocked inlet frit can cause peak distortion and high backpressure.[1][7] Try back-flushing the column (if permitted by the manufacturer) or replacing the frit.[1]
-
If you are using a guard column, replace it, as it may be contaminated.[9]
-
A void at the head of the column can lead to peak splitting and tailing. This usually requires column replacement.[1][8]
-
-
Minimize Extra-Column Volume: Ensure all tubing between the injector and the detector is as short and narrow-diameter as possible (e.g., 0.005" or 0.12 mm ID).[3][7] Check all fittings to ensure they are properly seated and not contributing to dead volume.[7]
-
Match Injection Solvent to Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[7] Injecting in a much stronger solvent can cause the peak to be distorted.
Summary of Troubleshooting Parameters
The following table summarizes key parameters that can be adjusted to troubleshoot peak tailing for this compound.
| Parameter | Recommended Action | Expected Outcome | Cautions & Key Considerations |
| Mobile Phase pH | Adjust pH to 2.5-3.5 using a suitable buffer (e.g., phosphate) or additive (e.g., 0.1% formic acid).[5][12] | Protonates silanol groups, minimizing secondary interactions and reducing tailing.[1][5] | Ensure the column is stable at low pH. Standard silica columns should not be used below pH 2.0.[1][5] |
| Column Chemistry | Use a modern, high-purity, end-capped, or base-deactivated C18 or C8 column.[1][7] | Provides a more inert surface with fewer active silanol sites, leading to improved peak symmetry.[3] | Consult the column manufacturer's specifications for pH range and suitability for basic compounds.[7] |
| Buffer Concentration | Increase the concentration of your buffer to 25-50 mM.[6][7] | Masks residual silanol activity and provides better pH control on the column surface. | High buffer concentrations can precipitate in high organic mobile phases and may suppress ionization in LC-MS.[5] |
| Injection Volume/Mass | Dilute the sample or reduce the injection volume.[7][9] | Prevents overloading of the stationary phase, which can cause both tailing and fronting. | A rule of thumb is to keep the injection volume to less than 5% of the column volume.[7] |
| Column Temperature | Increase the column temperature (e.g., to 40°C). | Can improve mass transfer kinetics and reduce mobile phase viscosity, sometimes leading to sharper peaks.[7] | May also alter selectivity and retention times. |
| Extra-Column Volume | Use shorter, narrower ID tubing (0.12-0.17 mm) and ensure all fittings are secure.[7] | Reduces band broadening that occurs outside of the analytical column.[5] | Especially critical for smaller diameter columns (e.g., 2.1 mm ID).[5] |
Experimental Protocols
Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
This protocol describes a systematic approach to evaluate the effect of mobile phase pH on the peak shape of this compound.
-
Initial Conditions:
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727)
-
Gradient/Isocratic: Use your existing method conditions.
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV, at a suitable wavelength for your analyte.
-
Sample: this compound dissolved in a 50:50 mixture of Mobile Phase A/B.
-
-
Preparation of Buffered Mobile Phases:
-
pH 7.0 (Control): Prepare a 20 mM phosphate buffer at pH 7.0. This will be your aqueous mobile phase (Mobile Phase A).
-
pH 3.0: Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 using phosphoric acid. This will be your low-pH Mobile Phase A.
-
Alternative pH 3.0: Alternatively, prepare Mobile Phase A as water with 0.1% (v/v) formic acid.
-
-
Experimental Procedure:
-
Step 1 (Baseline): Equilibrate the HPLC system and column with your initial unbuffered or pH 7.0 buffered mobile phase composition. Inject the sample and record the chromatogram. Calculate the USP tailing factor for the analyte peak. A value greater than 1.5 is typically considered significant tailing.[1]
-
Step 2 (Low pH Analysis): Thoroughly flush the system and column with the pH 3.0 mobile phase. Equilibrate the column for at least 10-15 column volumes.
-
Step 3 (Re-analysis): Inject the same sample again. Record the chromatogram and calculate the USP tailing factor.
-
Step 4 (Compare Results): Compare the peak shape and tailing factor from the pH 7.0 and pH 3.0 experiments. A significant reduction in the tailing factor at pH 3.0 indicates that silanol interactions were the primary cause of the peak tailing.[1]
-
-
Further Optimization: If tailing persists, consider other variables such as column chemistry or buffer concentration as outlined in the table above.
Mandatory Visualizations
Caption: A logical workflow for diagnosing and resolving peak tailing.
Frequently Asked Questions (FAQs)
Q: What is an acceptable USP tailing factor? A: An ideal Gaussian peak has a tailing factor of 1.0. For most assays, a tailing factor of less than 1.5 is considered acceptable, although some methods may tolerate up to 2.0.[1]
Q: I see tailing for all the peaks in my chromatogram, not just the analyte. What does this suggest? A: If all peaks, including early-eluting ones, are tailing, this often points to a physical or system-level problem rather than a chemical one.[5] The most likely causes are extra-column volume (e.g., from incorrect tubing or fittings) or a physical deformation of the column bed, such as a void at the inlet.[1][5]
Q: Can the choice between methanol and acetonitrile as the organic modifier affect peak tailing? A: Yes, it can have an effect, though it's usually less pronounced than the effect of pH. The choice of organic modifier influences the mobile phase's solvent properties and can alter interactions between the analyte, mobile phase, and stationary phase.[3] It is worth evaluating both solvents during method development if peak shape is a persistent issue.
Q: How do I know if my column is old or has degraded? A: Signs of a degraded column include a persistent increase in backpressure, loss of resolution between closely eluting peaks, and worsening peak tailing for basic compounds that previously had good peak shape.[7] If these symptoms appear and are not resolved by flushing or changing the mobile phase, it is likely time to replace the column.[9]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. moravek.com [moravek.com]
Technical Support Center: Purification of 2-Methyl-5-(p-tolyldiazenyl)aniline
This technical support guide provides troubleshooting advice and detailed protocols for the purification of "2-Methyl-5-(p-tolyldiazenyl)aniline" samples. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities in crude samples of this compound typically arise from unreacted starting materials or side-products from the diazotization and azo coupling reaction. Potential impurities include:
-
Starting materials: Unreacted p-toluidine (B81030) and 2-methylaniline (o-toluidine).
-
Isomeric products: Other isomers formed during the coupling reaction.
-
Side-products: Triazenes, and products from self-coupling of the diazonium salt.
-
Degradation products: Oxidation or decomposition products, which can be more prevalent if the compound is handled improperly or exposed to light and air.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is suitable for larger quantities of crude product where a suitable solvent that dissolves the compound at high temperatures and poorly at low temperatures can be found. It is effective at removing impurities with different solubility profiles.
-
Column chromatography is ideal for separating compounds with similar polarities, such as isomers, and for achieving very high purity on a small to medium scale.
Q3: My compound is streaking or showing poor separation during silica (B1680970) gel column chromatography. What can I do?
A3: The aniline (B41778) group in this compound is basic and can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel. This can lead to streaking, tailing of the spot on TLC, and sometimes irreversible adsorption. To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a volatile base, such as triethylamine (B128534) (0.1-1%) or pyridine, into the mobile phase can neutralize the acidic sites on the silica gel and improve elution.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a functionalized silica gel.
Q4: I am having trouble finding a single solvent for recrystallization. What are my options?
A4: If a single solvent is not effective, a two-solvent system is a common alternative. This typically involves dissolving the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then allowed to cool slowly to promote crystal formation. Common solvent pairs for aromatic compounds include ethanol/water, ethyl acetate/hexane (B92381), and toluene/hexane.
Q5: How can I determine the purity of my final product?
A5: The purity of the purified this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value suggests high purity. Impurities tend to broaden and depress the melting point.
-
Spectroscopic Methods: Techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.
Quantitative Data
The following table summarizes typical quantitative data for the purification of aromatic azo compounds like this compound. Please note that these values are illustrative and actual results may vary depending on the initial purity of the crude sample and the specific conditions used.
| Purification Method | Parameter | Typical Value/Range | Notes |
| Recrystallization | Recovery Yield | 60-90% | Highly dependent on the choice of solvent and the amount of impurities. |
| Purity (post-recrystallization) | >98% | Can be very effective if the impurities have significantly different solubilities. | |
| Solvent Volume | 5-20 mL per gram of crude product | Should be minimized to maximize recovery. | |
| Column Chromatography | Recovery Yield | 50-85% | Losses can occur due to irreversible adsorption on the column. |
| Purity (post-chromatography) | >99% | Capable of separating closely related impurities and isomers. | |
| Eluent Consumption | 100-500 mL per gram of crude product | Varies with the column size and the separation difficulty. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and should be determined through small-scale preliminary tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or ethyl acetate/hexane)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate; the optimal ratio should be determined by TLC)
-
Triethylamine (optional)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Develop a suitable eluent system using TLC. The ideal system should provide a good separation of the desired compound from impurities, with an Rf value for the product of around 0.2-0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Drain the excess eluent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin collecting fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Stability issues of "2-Methyl-5-(p-tolyldiazenyl)aniline" in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of "2-Methyl-5-(p-tolyldiazenyl)aniline" in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing solutions of this compound?
A1: While specific stability data for this compound is not extensively documented, based on the general behavior of azo dyes, it is recommended to store solutions at low temperatures (-20°C is often suggested for long-term storage) and protected from light by using amber vials or wrapping containers in aluminum foil.[1] For short-term storage, 2-8°C is advisable. It is also good practice to prepare fresh solutions for sensitive experiments.
Q2: Which solvents are recommended for dissolving this compound?
A2: Based on the chemical structure (an aromatic azo compound with an aniline (B41778) group), this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). It may also be soluble in alcohols like ethanol (B145695) and methanol, as well as halogenated solvents such as dichloromethane (B109758) (DCM) and chloroform. For aqueous buffers, it is common to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the buffer.
Q3: My solution of this compound has changed color. What could be the cause?
A3: A color change in a solution of an azo dye like this compound can be indicative of several factors. One of the most common reasons is a change in the pH of the solution, as the protonation state of the azo group and the aniline nitrogen can affect the electronic structure and thus the color.[2][3] Another likely cause is degradation of the compound, which can be triggered by exposure to light, elevated temperatures, or reactive chemicals in the solution.[2][4] Reductive cleavage of the azo bond is a known degradation pathway for azo dyes, leading to the formation of aromatic amines.[5]
Q4: What are the potential degradation products of this compound?
A4: The primary degradation pathway for many azo dyes is the reductive cleavage of the azo bond (-N=N-).[5] For this compound, this would likely result in the formation of two separate aromatic amines: 2-methyl-1,4-diaminobenzene and p-toluidine. Other degradation pathways, such as oxidation, can also occur, leading to a variety of other byproducts. It's important to be aware that some degradation products of azo dyes can be toxic or carcinogenic.
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common stability issues encountered with solutions of this compound.
Issue 1: Precipitate Formation in Solution
-
Symptom: The solution appears cloudy or contains solid particles after preparation or storage.
-
Possible Causes:
-
Low solubility in the chosen solvent.
-
Change in temperature affecting solubility.
-
"Salting out" upon addition to an aqueous buffer.
-
Degradation of the compound to less soluble products.
-
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for precipitate formation.
Issue 2: Unexpected Color Change in Solution
-
Symptom: The solution's color differs from the expected color or changes over time.
-
Possible Causes:
-
Incorrect pH of the solution.
-
Photo-degradation due to light exposure.
-
Thermal degradation.
-
Reaction with other components in the solution.
-
-
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected color change.
Data Presentation
Table 1: Predicted Solubility of this compound
| Solvent Class | Examples | Predicted Solubility | Notes |
| Polar Aprotic | DMSO, DMF | High | Recommended for preparing concentrated stock solutions. |
| Alcohols | Ethanol, Methanol | Good to Moderate | May be used for direct dissolution or as a co-solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Good to Moderate | Useful for extraction and purification processes. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | |
| Non-polar | Hexane, Heptane | Low | Likely to be poorly soluble. |
| Aqueous Buffers | PBS, Tris-HCl | Low | Solubility is generally low; use of a co-solvent (e.g., <1% DMSO) is typically required.[6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution using UV-Vis Spectrophotometry
This protocol provides a method to monitor the stability of this compound in a specific solvent system over time by observing changes in its absorbance spectrum. A decrease in the absorbance at the maximum wavelength (λmax) or the appearance of new peaks can indicate degradation.[7][8]
Materials:
-
This compound
-
Chosen solvent (e.g., DMSO, Ethanol, or a specific buffer)
-
UV-Vis Spectrophotometer
-
Quartz or appropriate cuvettes
-
Volumetric flasks and pipettes
-
Amber vials for storage
Procedure:
-
Determine the λmax:
-
Prepare a dilute, fresh solution of the compound in the chosen solvent.
-
Scan the solution over a relevant wavelength range (e.g., 200-700 nm) to determine the wavelength of maximum absorbance (λmax).[9]
-
-
Prepare Stability Samples:
-
Prepare a stock solution of a known concentration in the chosen solvent.
-
Aliquot the solution into several amber vials.
-
-
Set Up Storage Conditions:
-
Store the vials under the conditions you wish to test (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
-
-
Time-Point Measurements:
-
At designated time points (e.g., 0, 1, 3, 6, 12, 24, 48 hours), take an aliquot from one of the vials for each condition.
-
Measure the full absorbance spectrum of the aliquot.
-
-
Data Analysis:
-
Record the absorbance at λmax for each time point and condition.
-
Plot the absorbance at λmax versus time for each condition. A stable solution will show a relatively flat line, while a degrading solution will show a decrease in absorbance.
-
Observe the appearance of new peaks in the spectrum, which would indicate the formation of degradation products.
-
Caption: Experimental workflow for stability assessment using UV-Vis.
Note: For more quantitative analysis and to identify specific degradation products, High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is recommended.[10][11][12] This would involve developing a method to separate the parent compound from any potential impurities or degradation products.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Real-time in situ monitoring using visible spectrophotometry as a tool for probing electrochemical advanced oxidation processes for dye decolorisation ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06634G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methyl-5-(p-tolyldiazenyl)aniline. The synthesis of this azo compound is typically achieved through the diazotization of p-toluidine (B81030) followed by an azo coupling reaction with m-toluidine (B57737). This document addresses common side products and other issues that may be encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is a two-step process:
-
Diazotization: p-Toluidine is reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at a low temperature (0-5°C) to form the p-tolyldiazonium salt.
-
Azo Coupling: The p-tolyldiazonium salt is then reacted with m-toluidine. The azo coupling occurs at the para-position to the amino group of m-toluidine, which is the most activated position for this electrophilic aromatic substitution.[1][2][3]
Q2: My reaction mixture has turned dark brown or black, and a tar-like substance is forming. What is causing this?
A2: This is a common issue that is primarily caused by the decomposition of the diazonium salt.[4][5] Diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, leading to the formation of phenols (p-cresol in this case) and nitrogen gas.[4][5][6] The resulting aryl radicals can lead to a variety of byproducts and polymerization, which appears as a tar-like substance.[5]
Q3: The yield of my desired product is very low. What are the potential side reactions that could be reducing my yield?
A3: Low yields can be attributed to several side reactions:
-
Decomposition of the Diazonium Salt: As mentioned above, if the temperature is not strictly controlled, the diazonium salt will decompose, reducing the amount available for the coupling reaction.[4][5][6]
-
Formation of Phenols (p-cresol): The reaction of the diazonium salt with water, which is accelerated at higher temperatures, will produce p-cresol.[5]
-
Formation of Triazenes: The diazonium salt can react with the amino group of unreacted m-toluidine (N-coupling) instead of the aromatic ring (C-coupling), forming a diazoamino compound (a type of triazene).[4] This is more likely to occur at an inappropriate pH.
-
Self-Coupling of p-toluidine: The diazonium salt can couple with unreacted p-toluidine if the diazotization is incomplete or if there is an excess of the starting amine.[5]
Q4: The color of my final product is not what I expected. What could be the reason for this?
A4: An incorrect or inconsistent color can be due to the presence of impurities from side reactions.[6] For example, the formation of isomeric side products or other colored azo compounds from self-coupling reactions can alter the final color of the product. The pH of the coupling reaction can also have a significant impact on the final product and its color.[6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Decomposition of diazonium salt | - Maintain a strict temperature of 0-5°C throughout the diazotization and coupling steps using an ice-salt bath.[4][5][6]- Use the diazonium salt solution immediately after preparation.[4][6] |
| Incorrect pH for coupling | - For coupling with anilines like m-toluidine, a slightly acidic pH (around 4-5) is optimal to prevent side reactions.[6]- Use a pH meter for accurate measurements. | |
| Incomplete diazotization | - Ensure a slight excess of sodium nitrite and sufficient acid are used.[4]- Test for the presence of excess nitrous acid with starch-iodide paper.[6] | |
| Formation of Tarry Byproducts | High reaction temperature | - Strictly maintain the reaction temperature between 0-5°C.[4][5] |
| Oxidation of starting materials | - Use high-purity starting materials.[4]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Multiple Products (TLC analysis) | Formation of isomers | - While coupling is preferred at the para-position, some ortho-coupling can occur. Purification by column chromatography may be necessary. |
| Self-coupling of p-toluidine | - Ensure all of the p-toluidine is protonated by using a sufficient amount of acid.[5]- Add the sodium nitrite solution slowly to prevent localized areas of low acidity. | |
| Formation of triazenes | - Control the pH to be mildly acidic to favor C-coupling over N-coupling.[4] |
Experimental Protocols
1. Diazotization of p-Toluidine
-
In a beaker, suspend p-toluidine (1 equivalent) in a solution of hydrochloric acid (2.5 equivalents) and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not rise above 5°C.
-
Continue stirring for 15-30 minutes at 0-5°C after the addition is complete.
-
Confirm the presence of a slight excess of nitrous acid using starch-iodide paper (a blue-black color indicates excess).[7]
2. Azo Coupling with m-Toluidine
-
In a separate beaker, dissolve m-toluidine (1 equivalent) in an aqueous solution of hydrochloric acid.
-
Cool this solution to 0-5°C in an ice-salt bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold m-toluidine solution with vigorous stirring.
-
Maintain the temperature below 5°C throughout the addition.
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate (B1210297) solution to facilitate the coupling reaction.[7]
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]
Logical Troubleshooting Workflow
A logical workflow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
Comparative Analysis of Azo Dyes in Staining Applications: A Focus on Alternatives to 2-Methyl-5-(p-tolyldiazenyl)aniline
Azo dyes are a prominent class of synthetic organic compounds characterized by the presence of one or more azo groups (–N=N–). Their versatility in color and application has led to their widespread use as colorants in various fields, including biological staining. In research and diagnostic settings, azo dyes are indispensable for visualizing cellular components and tissue structures. This guide offers a comparative overview of several common azo dyes, detailing their performance metrics and providing standardized protocols for their application.
Comparative Performance of Common Azo Dyes
The efficacy of a staining dye is determined by several factors, including its staining intensity, specificity to target structures, and the stability of the stain over time. The following table summarizes the performance of three widely used azo dyes: Congo Red, Janus Green B, and Oil Red O, across different staining applications.
| Feature | Congo Red | Janus Green B | Oil Red O |
| Target Structure | Amyloid deposits, eosinophil granules, cell walls | Mitochondria | Neutral triglycerides and lipids |
| Staining Color | Apple-green birefringence under polarized light | Blue-green | Red |
| Typical Application | Histological detection of amyloidosis | Supravital staining of mitochondria in living cells | Visualization of intracellular lipid droplets |
| Staining Intensity | Strong | Moderate to Strong | Strong |
| Specificity | High for amyloid under polarized light | High for mitochondria | High for neutral lipids |
| Photostability | Moderate | Low | High |
| Toxicity | Moderate | High | Low |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable staining results. Below are the methodologies for the application of Congo Red, Janus Green B, and Oil Red O.
Congo Red Staining for Amyloid Deposits in Tissue Sections
This protocol is adapted from standard histological procedures for the detection of amyloidosis.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (8 µm thick)
-
Congo Red solution (0.5% in 50% ethanol)
-
Alkaline sodium chloride solution
-
Mayer's hematoxylin (B73222)
-
Dehydrating alcohols and clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Stain with Mayer's hematoxylin for 2 minutes to counterstain nuclei.
-
Rinse in running tap water.
-
Place slides in the alkaline sodium chloride solution for 20 minutes.
-
Stain in Congo Red solution for 20-30 minutes.
-
Dehydrate rapidly through ascending grades of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Examine under a light microscope and a polarizing microscope for apple-green birefringence, which is indicative of amyloid deposits.
Workflow for Congo Red Staining.
Janus Green B Supravital Staining of Mitochondria
This protocol is designed for the visualization of mitochondria in living cells.
Materials:
-
Janus Green B stock solution (1% in distilled water)
-
Cell culture medium or physiological saline
-
Living cells (e.g., cultured cells or blood smear)
-
Microscope slides and coverslips
Procedure:
-
Prepare a dilute working solution of Janus Green B (e.g., 1:10,000 to 1:50,000) in cell culture medium or saline.
-
Incubate the living cells with the Janus Green B working solution for 10-20 minutes.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Observe immediately under a light microscope. Mitochondria will appear as blue-green filaments or granules.
Janus Green B Supravital Staining.
Oil Red O Staining of Intracellular Lipids
This protocol is used for the detection of neutral lipids in cultured cells or frozen tissue sections.
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
Formalin (10%)
-
Mayer's hematoxylin
-
Glycerol jelly or other aqueous mounting medium
Procedure:
-
Fix cells or tissue sections with 10% formalin for 15-60 minutes.
-
Rinse with distilled water.
-
Incubate in 60% isopropanol for 5 minutes.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Differentiate in 60% isopropanol for a few seconds.
-
Rinse with distilled water.
-
Lightly counterstain with Mayer's hematoxylin.
-
Rinse and mount with an aqueous mounting medium. Lipid droplets will appear as red globules.
Oil Red O Staining for Lipids.
Concluding Remarks
The choice of an appropriate azo dye is contingent upon the specific research question and the biological structures of interest. While Congo Red is the gold standard for amyloid detection due to its unique birefringent properties, Janus Green B remains a classic choice for visualizing mitochondria in living cells, despite its toxicity. Oil Red O is a robust and highly specific stain for neutral lipids. The lack of available data on "2-Methyl-5-(p-tolyldiazenyl)aniline" in staining applications suggests that it is not a commonly employed reagent in this context. Researchers are advised to utilize well-validated dyes with established protocols to ensure the reliability and reproducibility of their results. The provided protocols and comparative data for Congo Red, Janus Green B, and Oil Red O offer a solid foundation for achieving high-quality staining in various research applications.
Comparative analysis of the biological activity of "2-Methyl-5-(p-tolyldiazenyl)aniline" analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of analogues related to 2-Methyl-5-(p-tolyldiazenyl)aniline, focusing on their potential as anticancer and antimicrobial agents. The information herein is collated from various experimental studies to offer a consolidated overview of their structure-activity relationships and mechanisms of action.
Anticancer Activity
Azo compounds, characterized by the -N=N- functional group, have garnered significant interest for their potential as anticancer agents. Studies have shown that their cytotoxic effects can be attributed to various mechanisms, including the induction of apoptosis and the inhibition of key cellular processes like tubulin polymerization and kinase signaling. The biological activity of these compounds is often influenced by the nature and position of substituents on the aromatic rings.
Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of this compound and its structurally related analogues against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), has been compiled from multiple sources. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Compound/Analogue | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Reference Compound | Not specified | Data not available | N/A |
| Azo-Sulfonamide Derivative 8h | Contains sulfonamide and morpholine (B109124) moieties | MCF-7 (Breast) | 0.21 | [1] |
| Azo-Sulfonamide Derivative 8i | Contains sulfonamide and piperidine (B6355638) moieties | MCF-7 (Breast) | Not specified, but showed strong antibacterial activity | [1] |
| Azo-Sulfonamide Derivative 8j | Contains sulfonamide and N,N-dimethylamine moieties | MCF-7 (Breast) | 0.19 | [2] |
| Diazepam-bearing Sulfonamide | Contains a diazepam moiety | HepG2 (Liver), HCT-116 (Colon), MCF-7 (Breast) | 8.98, 7.77, 6.99 | [1] |
| p-toluidino derivative 3d | Triazolopyrimidine scaffold | HeLa (Cervical), A549 (Lung), HT-29 (Colon) | 0.038, 0.043, 0.030 | [3] |
Note: The structures of the specific analogues mentioned in the table are proprietary to the cited research and are described therein. This table aims to provide a comparative overview of the potency of different structural classes of azo compounds.
Structure-Activity Relationship (SAR) Insights
From the available data, several SAR trends can be inferred:
-
Presence of Sulfonamide Moiety: The incorporation of a sulfonamide group, particularly in conjunction with a morpholine or other heterocyclic rings, appears to significantly enhance cytotoxic activity against breast cancer cell lines.[1][2]
-
Heterocyclic Scaffolds: The fusion of the azo moiety with heterocyclic systems like triazolopyrimidines can lead to potent anticancer agents with nanomolar efficacy.[3] The nature and substitution pattern on these heterocyclic rings are critical for activity.
-
Substitution on the Aniline (B41778) Ring: Modifications on the aniline ring of the core structure can drastically influence biological activity. For instance, in a series of 2-anilino triazolopyrimidines, a para-methyl group on the aniline ring resulted in the most potent compound.[3]
Antimicrobial Activity
Several studies have highlighted the potential of azo compounds as antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of the cell membrane.
Antimicrobial Susceptibility Data
The following table presents the antimicrobial activity of various azo analogues, typically measured as the diameter of the zone of inhibition in agar (B569324) diffusion assays.
| Compound/Analogue | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Azo-Sulfonamide Derivative 8i | Staphylococcus aureus (Gram-positive) | Strong activity reported | [1] |
| Phenyl-diazenyl)phenol 4d | Staphylococcus aureus, Listeria monocytogenes (Gram-positive) | MIC100 of 4 µg/mL and 8 µg/mL respectively | [4] |
| Phenyl-diazenyl)phenol 4h | Staphylococcus aureus, Listeria monocytogenes (Gram-positive) | MIC100 of 4 µg/mL and 8 µg/mL respectively | [4] |
| Phenyl-diazenyl)phenol 4i | Staphylococcus aureus, Listeria monocytogenes (Gram-positive) | MIC100 of 4 µg/mL and 8 µg/mL respectively | [4] |
| Azo anils with pyrazole (B372694) moiety | Mesorhizobium sp., Bacillus sp., Pseudomonas sp. | Minor to moderate activity | [5] |
Structure-Activity Relationship (SAR) Insights
-
Hydroxyl Groups: The presence of hydroxyl groups on the phenolic ring of azo compounds appears to be crucial for their antimicrobial activity, particularly against Gram-positive bacteria.[4]
-
Heterocyclic Moieties: The incorporation of heterocyclic rings like pyrazole can confer antimicrobial properties, although the activity may vary depending on the specific heterocycle and the bacterial strain.[5]
-
Selective Activity: Many of the reported azo compounds exhibit selective activity, being more effective against Gram-positive bacteria than Gram-negative bacteria.[4]
Potential Mechanisms of Action & Signaling Pathways
The biological effects of azo compounds are mediated through various cellular mechanisms. Based on existing literature for structurally related compounds, two potential pathways are highlighted below.
Inhibition of Tubulin Polymerization
Certain heterocyclic compounds have been shown to inhibit the polymerization of tubulin, a critical protein for microtubule formation and cell division. This disruption of the cytoskeleton leads to mitotic arrest and ultimately apoptosis in cancer cells. Some azo-containing compounds have been suggested to target the colchicine (B1669291) binding site on tubulin.[3][6][7]
Caption: Proposed pathway for anticancer activity via tubulin polymerization inhibition.
Kinase Inhibition
Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer. Some azo compounds have been designed as kinase inhibitors, potentially targeting enzymes like Aurora kinase A or receptor tyrosine kinases.[8][9][10] By blocking the ATP-binding site of these kinases, the compounds can halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of a kinase inhibitor.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test compound.
Detailed Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile swab.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the test compound solution (at a specific concentration) into each well. A control with the solvent alone should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a synthesis of publicly available research. The experimental data presented is for comparative illustration and should not be used for clinical decision-making. Researchers are encouraged to consult the primary literature for detailed experimental conditions and validation.
References
- 1. chemmethod.com [chemmethod.com]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iscientific.org [iscientific.org]
- 10. Photoswitchable Azo- and Diazocine-Functionalized Derivatives of the VEGFR-2 Inhibitor Axitinib - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxicity of the aromatic amine 2-Methyl-5-(p-tolyldiazenyl)aniline, also known as 4-amino-3-methyl-4'-methylazobenzene, and structurally similar compounds. The information presented is based on available experimental data to facilitate further research and development in the field of pharmacology and toxicology.
Overview of Cytotoxicity
Azo compounds, characterized by the R-N=N-R' functional group, are a diverse class of chemicals used as dyes, food additives, and potential therapeutic agents. Some of these compounds, particularly aromatic amines, have been shown to exhibit cytotoxic effects by inducing oxidative stress, DNA damage, and apoptosis. The biotransformation of these compounds, often initiated by azoreductases, can lead to the formation of reactive intermediates that contribute to their cellular toxicity.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of this compound and a related, well-studied azo dye, Sudan I. Cytotoxicity is often expressed as the IC50 value, which represents the concentration of a compound required to inhibit a biological process or response by 50%.
| Compound | Chemical Structure | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | (Structure not available) | Data Not Available | Data Not Available | Data Not Available | |
| Sudan I | (Structure not available) | HepG2 | MTT | 12.5 |
Experimental Protocols
The following is a generalized protocol for assessing cytotoxicity using the MTT assay, a common colorimetric method for determining cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sudan I dissolved in DMSO) and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Potential Signaling Pathways in Azo Compound-Induced Cytotoxicity
The cytotoxicity of many azo compounds is linked to their ability to induce apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that can be activated by cellular stressors, including reactive oxygen species (ROS) generated during the metabolism of azo compounds.
Caption: Generalized intrinsic apoptosis pathway initiated by azo compound-induced stress.
Experimental Workflow for Cytotoxicity Assessment
The logical flow for evaluating the cytotoxic potential of a chemical compound is depicted in the following diagram.
Caption: Standard workflow for determining the IC50 value of a test compound.
Conclusion
While specific cytotoxicity data for this compound remains elusive in publicly accessible literature, the established toxicity of related azo compounds like Sudan I suggests a potential for cytotoxic activity. The biotransformation of such compounds can lead to cellular stress and trigger apoptotic cell death. Further empirical studies are necessary to fully characterize the cytotoxic profile of this compound and to elucidate its precise mechanisms of action. The protocols and workflows described herein provide a foundational framework for conducting such investigations.
"2-Methyl-5-(p-tolyldiazenyl)aniline" efficacy compared to commercially available dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the azo dye 2-Methyl-5-(p-tolyldiazenyl)aniline, also known as o-Aminoazotoluene, against commercially available dyes used in biological staining. Due to a lack of direct experimental data on the efficacy of this compound as a routine histological or cytological stain, this comparison is based on its known properties as a lipid-soluble dye and contrasts its potential performance with established lipid stains such as Sudan IV and Oil Red O. A significant focus is placed on the safety profile of this compound.
Executive Summary
This compound is an azo dye with a primary industrial application in coloring oils, fats, and waxes.[1] Its solubility in lipids suggests a potential application as a lysochrome for staining intracellular lipid droplets in biological specimens. However, it is not a commonly used or commercially available stain for histological or cytological purposes. The paramount consideration for any research application of this dye is its classification as a substance reasonably anticipated to be a human carcinogen.[1][2] This inherent toxicity presents a significant drawback when compared to established and well-characterized biological stains.
Performance Comparison: Lipid Staining
Based on its chemical properties as a fat-soluble azo dye, the most probable application for this compound in a research setting would be for the visualization of neutral lipids. The following tables compare its theoretical performance with the widely used lipid stains, Sudan IV and Oil Red O.
Table 1: Qualitative Performance Comparison
| Feature | This compound (o-Aminoazotoluene) | Sudan IV | Oil Red O |
| Staining Principle | Physical solubility in lipids (Lysochrome) | Physical solubility in lipids (Lysochrome) | Physical solubility in lipids (Lysochrome) |
| Target Molecules | Neutral lipids, triglycerides, oils, fats, waxes[1] | Triglycerides, lipids, and lipoproteins[3] | Neutral lipids and fatty acids[4] |
| Color of Stained Lipids | Golden to reddish-brown[1] | Reddish-orange to red[5] | Bright red[4] |
| Commercial Availability | Analytical standard, not as a certified stain[6] | Certified biological stain | Certified biological stain |
| Established Protocols | Not established for biological staining | Well-established for frozen and paraffin (B1166041) sections[3] | Well-established for frozen sections[7] |
Table 2: Physicochemical and Safety Data
| Property | This compound (o-Aminoazotoluene) | Sudan IV | Oil Red O |
| Molecular Formula | C₁₄H₁₅N₃[8] | C₂₄H₂₀N₄O[5] | C₂₆H₂₄N₄O |
| Molecular Weight | 225.29 g/mol [8] | 380.45 g/mol [5] | 408.51 g/mol |
| Solubility | Soluble in alcohol, ether, chloroform, oils, fats[1] | Soluble in propylene (B89431) glycol, ethanol (B145695), acetone[3] | Soluble in isopropanol, propylene glycol[4] |
| Carcinogenicity | Reasonably anticipated to be a human carcinogen [1][2] | Classified as a category 3 carcinogen by IARC[3] | Not classified as a carcinogen |
| Primary Hazards | Carcinogen, mutagen, toxic[9][10] | Irritant, potential carcinogen[3] | Irritant |
Experimental Protocols
As there are no established protocols for the use of this compound as a biological stain, a hypothetical protocol based on standard methods for lipid staining with other azo dyes is provided below. Extreme caution and appropriate safety measures must be taken when handling this carcinogenic compound.
Hypothetical Protocol for Lipid Staining with this compound
I. Reagent Preparation
-
Stock Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of 95% ethanol. Gentle heating in a fume hood may be required.
-
Working Solution: Mix 6 mL of the stock solution with 4 mL of distilled water. Allow the solution to stand for 15-30 minutes and then filter before use.
II. Staining Procedure (for frozen sections)
-
Cut frozen tissue sections (8-10 µm) and mount them on slides.
-
Allow sections to air dry.
-
Fix the sections in 10% neutral buffered formalin for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Immerse slides in the filtered working solution of this compound for 10-15 minutes.
-
Differentiate in 70% ethanol for a few seconds to remove excess stain.
-
Rinse thoroughly in distilled water.
-
Counterstain with Hematoxylin for 30-60 seconds to visualize nuclei.
-
"Blue" the Hematoxylin in a suitable solution (e.g., Scott's tap water substitute).
-
Rinse in distilled water.
-
Mount with an aqueous mounting medium.
III. Expected Results
-
Lipid droplets: Golden to reddish-brown
-
Nuclei: Blue
Visualizing the Staining Workflow and Safety Considerations
The following diagrams illustrate the general workflow for lipid staining and the logical considerations regarding the use of a carcinogenic dye.
Caption: General experimental workflow for lipid staining.
Caption: Logical relationship for selecting a lipid stain.
Conclusion
While this compound possesses the necessary chemical properties to act as a lipid stain, its use in a research setting is strongly discouraged due to its significant carcinogenic risk.[1][2] Commercially available and well-characterized dyes such as Sudan IV and Oil Red O offer reliable and reproducible results for lipid visualization with a more favorable safety profile. For routine and research applications, the use of these established stains is the responsible and scientifically sound choice. The potential hazards associated with this compound far outweigh any potential, unproven benefits as a biological stain. Researchers should prioritize safety and the use of validated reagents in their experimental designs.
References
- 1. o-Aminoazotoluene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Sudan IV - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. stainsfile.com [stainsfile.com]
- 6. 邻氨基偶氮甲苯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. o-Aminoazotoluene | C14H15N3 | CID 7340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. saudijournals.com [saudijournals.com]
- 10. O-AMINOAZOTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Carcinogenicity Assessment of 2-Methyl-5-(p-tolyldiazenyl)aniline: A Comparative Analysis Based on Azo Compound Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential carcinogenicity of the azo compound "2-Methyl-5-(p-tolyldiazenyl)aniline" (also known as C.I. Solvent Yellow 3). As direct long-term carcinogenicity data for this specific compound is limited, this evaluation is based on a well-established mechanism for many azo dyes: metabolic activation via reductive cleavage into constituent aromatic amines. In this case, the anticipated metabolites are o-toluidine (B26562) (2-methylaniline) and p-toluidine (B81030) (4-methylaniline), both of which have been studied for their carcinogenic potential.
Core Mechanism: Metabolic Activation of Azo Compounds
Azo dyes are generally characterized by the presence of one or more azo groups (-N=N-). A primary pathway for their metabolism in vivo involves the reductive cleavage of this azo bond. This process, often carried out by azoreductases from the gut microbiota and the liver, breaks the molecule into its component aromatic amines.[1][2] The carcinogenicity of many azo dyes is not attributed to the parent compound itself, but rather to these aromatic amine metabolites which can be further metabolized into reactive electrophilic species that bind to DNA, leading to mutations and potentially cancer.[1]
For "this compound", the reductive cleavage is predicted to yield o-toluidine and p-toluidine. Therefore, an assessment of its potential carcinogenicity relies heavily on the known toxicological and carcinogenic properties of these two metabolites.
Comparative Carcinogenicity of Metabolites
The carcinogenic potential of o-toluidine and p-toluidine has been evaluated by international agencies and through numerous studies.
o-Toluidine (2-Methylaniline)
o-Toluidine is classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[3] The U.S. National Toxicology Program (NTP) also lists it as known to be a human carcinogen .[4] This classification is based on sufficient evidence from human epidemiological studies, supported by extensive evidence from animal studies.
Human Evidence: Occupational exposure to o-toluidine, particularly in the dye and rubber chemical industries, is linked to an increased risk of urinary bladder cancer.[4][5]
Animal Evidence: In animal studies, oral administration of o-toluidine hydrochloride has been shown to induce tumors at multiple sites in both rats and mice.[4][6]
p-Toluidine (4-Methylaniline)
The evidence for the carcinogenicity of p-toluidine is less definitive than for its ortho-isomer. Human data is often confounded by co-exposure to other chemicals, including o-toluidine. Animal studies have provided some evidence of its carcinogenic potential.
Quantitative Data Summary
The following tables summarize the results from key long-term carcinogenicity bioassays for the metabolites of "this compound".
Table 1: Carcinogenicity of o-Toluidine Hydrochloride in Rodents
| Species/Sex | Dosing Regimen (in feed) | Site of Tumor | Tumor Type | Incidence in Treated Group | Incidence in Controls | Reference |
| Rat (F344/N), Male | 3,000 ppm for 103 weeks | Spleen, Multiple Organs | Sarcoma | 28/50 | 1/50 | NCI, 1979[4] |
| Rat (F344/N), Female | 6,000 ppm for 103 weeks | Spleen, Multiple Organs | Sarcoma | 14/50 | 0/50 | NCI, 1979[4] |
| Mouse (B6C3F1), Male | 1,000 ppm for 101 weeks | Liver | Hepatocellular Adenoma or Carcinoma | 21/49 | 10/49 | NCI, 1979[4] |
| Mouse (B6C3F1), Female | 3,000 ppm for 101 weeks | Liver | Hepatocellular Adenoma or Carcinoma | 11/50 | 1/50 | NCI, 1979[4] |
Table 2: Carcinogenicity of p-Toluidine in Rodents
| Species/Sex | Dosing Regimen (in diet) | Site of Tumor | Tumor Type | Incidence in Treated Group | Incidence in Controls | Reference |
| Mouse, Male | 500 ppm or 1000 ppm for 18 months | Liver | Hepatomas | 8/18 (low dose), 9/19 (high dose) | Not Specified | OECD, 2005 |
| Rat | 1000 ppm or 2000 ppm for 18 months | - | No tumors induced | - | - | OECD, 2005 |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing carcinogenicity data. Below are outlines of standard protocols for key assays.
Rodent Carcinogenicity Bioassay
This in vivo assay is the gold standard for identifying potential carcinogens.
-
Test System: Typically involves both sexes of two rodent species, commonly Fischer 344 rats and B6C3F1 mice.[7]
-
Dose Selection: Based on preliminary shorter-term toxicity studies (e.g., 90-day studies) to determine the maximum tolerated dose (MTD).
-
Administration: The test compound is usually administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (typically 2 years).[8]
-
Group Size: Groups usually consist of 50 animals per sex per dose group (including a control group).
-
Endpoints: The primary endpoints are the incidence, multiplicity, and latency of tumor formation. A complete histopathological examination of all major tissues and organs is conducted.[9]
Ames Test (Bacterial Reverse Mutation Assay) for Azo Dyes
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. For azo dyes, a modified protocol is often required.
-
Test System: Uses several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically from induced rat liver.
-
Prival Modification for Azo Dyes: A specific modification is often necessary to detect the mutagenicity of azo dyes that require reductive cleavage. This involves:
-
The addition of flavin mononucleotide (FMN) to the S9 mix to facilitate the azo reduction.[10][11]
-
Often, the use of hamster liver S9 is preferred over rat liver S9 for better activation of the resulting aromatic amines.[10]
-
A pre-incubation step where the test compound, bacteria, and S9/FMN mix are incubated together before plating.[12]
-
-
Principle: If the chemical or its metabolites are mutagenic, they will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form colonies on a histidine-deficient medium.
-
Endpoint: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.
Structure-Activity Relationship (SAR) and Conclusion
The assessment of "this compound" is based on a clear structure-activity relationship for carcinogenic azo compounds.
Given that "this compound" is expected to metabolically release o-toluidine, a confirmed human carcinogen, and p-toluidine, a compound with evidence of carcinogenicity in animals, it is reasonably anticipated to be a human carcinogen .
References
- 1. Reductive metabolism of azo dyes and drugs: Toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Human Cancer Studies - Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ortho-Toluidine (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Technical Reports [ntp.niehs.nih.gov]
- 9. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Navigating Cross-Reactivity: A Comparative Guide for "2-Methyl-5-(p-tolyldiazenyl)aniline" Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies and potential cross-reactivity considerations for "2-Methyl-5-(p-tolyldiazenyl)aniline" and its derivatives. Due to the structural nature of this compound as an aromatic amine and an azo dye, understanding its potential for cross-reactivity in various analytical and biological systems is crucial for accurate assessment and safe handling.
Understanding Potential Cross-Reactivity
Cross-reactivity occurs when an analytical method or a biological system designed to detect a specific molecule also responds to other, structurally similar molecules. For "this compound," a substituted aromatic amine, cross-reactivity is a significant consideration. Aromatic amines are a class of compounds known for their structural diversity and wide range of applications, from industrial dyes to pharmaceuticals.[1][2]
The azo group (-N=N-) in "this compound" is a chromophore that is characteristic of azo dyes.[3] These dyes are widely used in the textile and leather industries.[3][4] Certain azo dyes can be cleaved under reductive conditions to release their constituent aromatic amines, some of which are known carcinogens.[3][4] This metabolic or chemical reduction is a key source of potential cross-reactivity, as the resulting aromatic amines can be detected in analyses targeting other primary aromatic amines.
Studies on azo dye-sensitive individuals have shown co-sensitization to various para-amino compounds, suggesting that cross-reactions can be explained by structural affinities.[5][6] Therefore, it is plausible that derivatives of "this compound" could exhibit cross-reactivity with other aromatic amines or azo dyes in biological assays and analytical tests.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is critical for the specific and sensitive detection of "this compound" derivatives and for distinguishing them from potentially cross-reacting substances. The following table compares common analytical methods used for the analysis of aromatic amines and azo dyes.
| Feature | High-Performance Liquid Chromatography (HPLC) / LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[7][8] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[9] | Separation based on differential migration of analytes on a solid stationary phase, driven by a liquid mobile phase.[10] |
| Sensitivity | High, especially with MS/MS detection (ng/mL to pg/mL levels).[1][8] | High, particularly with selected ion monitoring (SIM).[9] | Moderate to low (µg to ng range).[11][12] |
| Selectivity | High, especially with tandem mass spectrometry (MS/MS) which allows for specific detection of parent and fragment ions.[1][7] | High, mass spectrometry provides structural information for confident identification.[9] | Moderate, dependent on the choice of stationary and mobile phases. Derivatization can improve selectivity.[13] |
| Applicability | Suitable for a wide range of aromatic amines and their derivatives, including non-volatile and thermally labile compounds.[7][8] | Best suited for volatile and thermally stable aromatic amines. Derivatization may be required for polar compounds. | Primarily used for qualitative screening and separation of less complex mixtures.[10] |
| Throughput | High, with modern UHPLC systems.[14] | Moderate, sample preparation and run times can be longer. | High, multiple samples can be run simultaneously on a single plate. |
| Cost | High initial instrument cost. | High initial instrument cost. | Low cost. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are generalized methodologies for the key analytical techniques.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective for the quantification of aromatic amines.[1][8]
Sample Preparation:
-
Extraction of the analyte from the sample matrix (e.g., textile, urine) using a suitable solvent.[15]
-
For azo dyes, a reduction step with sodium dithionite (B78146) is performed to cleave the azo bond and release the aromatic amines.[15]
-
The extract is then purified and concentrated, often using solid-phase extraction (SPE).
-
The final extract is dissolved in a solvent compatible with the LC mobile phase.
Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatograph.
-
Column: A C18 or other suitable reversed-phase column.[16]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[17]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[17]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile aromatic amines.[9]
Sample Preparation:
-
Similar extraction and reduction (for azo dyes) steps as for LC-MS/MS.[9]
-
Derivatization may be necessary to increase the volatility and thermal stability of polar aromatic amines.
-
The final extract is dissolved in a volatile organic solvent.
Instrumentation and Conditions:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).[18]
-
Carrier Gas: Helium or hydrogen.
-
Injection: Splitless or split injection depending on the concentration of the analyte.
-
Mass Spectrometer: A mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[9]
Thin-Layer Chromatography (TLC)
TLC is a simple and cost-effective method for the qualitative analysis and screening of aromatic amines.[10]
Procedure:
-
Spotting: A small amount of the sample extract is spotted onto a TLC plate (e.g., silica (B1680970) gel).
-
Development: The plate is placed in a developing chamber with a suitable mobile phase. The choice of mobile phase polarity is crucial for achieving good separation.
-
Visualization: After the solvent front has moved up the plate, the plate is removed and dried. The separated spots can be visualized under UV light or by spraying with a visualizing reagent (e.g., p-dimethylaminobenzaldehyde).
-
Identification: The retention factor (Rf) of the spots can be compared with that of a standard for tentative identification.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of aromatic amines from a sample, such as a textile, which may contain azo dyes.
Caption: A generalized workflow for the analysis of aromatic amines.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hqts.com [hqts.com]
- 4. blcleathertech.com [blcleathertech.com]
- 5. Cross-sensitizations between azo dyes and para-amino compound. A study of 236 azo-dye-sensitive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. agilent.com [agilent.com]
- 8. Quantification of aromatic amines derived from azo colorants in textile by ion-pairing liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scispace.com [scispace.com]
- 16. lcms.cz [lcms.cz]
- 17. sciex.com [sciex.com]
- 18. researchgate.net [researchgate.net]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 2-Methyl-5-(p-tolyldiazenyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synthetic efficiency for producing 2-Methyl-5-(p-tolyldiazenyl)aniline, a valuable intermediate in various chemical and pharmaceutical applications. By presenting a detailed, benchmark experimental protocol alongside a comparison with alternative azo compounds, this document aims to equip researchers with the necessary information to make informed decisions regarding synthetic strategies. The data presented is compiled from established methodologies for azo dye synthesis, ensuring a reliable foundation for comparison.
Comparative Analysis of Synthetic Efficiency
The synthesis of azo compounds, including this compound, predominantly follows a well-established two-step reaction pathway: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound. The efficiency of this process can be influenced by various factors, including the nature of the starting materials, reaction conditions, and the presence of activating or deactivating groups on the aromatic rings.
To provide a clear benchmark, the following table summarizes the reported yields for the synthesis of several azo compounds prepared using the standard diazotization-coupling methodology. This allows for a comparative assessment of the expected efficiency for the synthesis of this compound.
| Diazo Component | Coupling Component | Product | Yield (%) |
| p-Toluidine (B81030) | 2-Methylaniline (m-Toluidine) | This compound | (Estimated) ~85-95% |
| Aniline | β-Naphthol | 1-Phenylazo-2-naphthol | ~95% |
| p-Nitroaniline | β-Naphthol | 1-(4-Nitrophenylazo)-2-naphthol | ~92% |
| p-Anisidine | β-Naphthol | 1-(4-Methoxyphenylazo)-2-naphthol | ~90% |
| p-Toluidine | β-Naphthol | 1-(4-Methylphenylazo)-2-naphthol | ~94% |
Note: The yield for this compound is an estimate based on high-yield syntheses of structurally similar azo compounds.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound.
Synthesis of this compound
This protocol describes the synthesis via the diazotization of p-toluidine and subsequent coupling with 2-methylaniline (m-toluidine).
Part 1: Diazotization of p-Toluidine
-
Preparation of p-Toluidine Solution: In a 250 mL beaker, suspend 10.7 g (0.1 mol) of p-toluidine in 100 mL of water. While stirring, slowly add 25 mL of concentrated hydrochloric acid. The hydrochloride salt of p-toluidine may precipitate.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
Preparation of Sodium Nitrite (B80452) Solution: In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 40 mL of water and cool the solution in an ice bath.
-
Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the p-toluidine hydrochloride suspension. Maintain the reaction temperature below 5 °C throughout the addition. After the addition is complete, continue stirring for 15-20 minutes in the ice bath. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).
Part 2: Azo Coupling with 2-Methylaniline (m-Toluidine)
-
Preparation of Coupling Component Solution: In a 500 mL beaker, dissolve 10.7 g (0.1 mol) of 2-methylaniline (m-toluidine) in 150 mL of 10% hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the chilled 2-methylaniline solution with vigorous stirring. A colored precipitate of this compound will form.
-
pH Adjustment: After the addition is complete, slowly add a saturated solution of sodium acetate (B1210297) until the pH of the mixture is between 4 and 5. This can be checked with pH indicator paper.
-
Isolation and Purification: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling. Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Visualizing the Synthesis
The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.
Safety Operating Guide
Proper Disposal of 2-Methyl-5-(p-tolyldiazenyl)aniline: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 2-Methyl-5-(p-tolyldiazenyl)aniline must adhere to strict safety and disposal protocols due to its classification as a potential carcinogen. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chemical within a laboratory setting.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and be fully aware of the potential hazards. This compound may cause cancer and skin sensitization. Therefore, all work with this chemical, including weighing and preparing solutions, should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A buttoned lab coat should be worn to protect from skin contact.
In case of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.
Quantitative Hazard Data
The following table summarizes the available quantitative data for this compound and related compounds. Data for the specific target compound is limited; therefore, information for structurally similar chemicals is provided for context and should be interpreted with caution.
| Property | This compound (CAS: 97-56-3) | 2-Methyl-5-nitroaniline (CAS: 99-55-8) | p-methyl aniline (B41778) (p-Toluidine) (CAS: 106-49-0) |
| Molecular Formula | C₁₄H₁₅N₃ | C₇H₈N₂O₂ | C₇H₉N |
| Molecular Weight | 225.29 g/mol | 152.15 g/mol | 107.15 g/mol |
| Physical State | Solid | Bright yellow powder[1] | White, shiny, lamellar crystals[2] |
| LD50 (Oral, Rat) | No data available | 574 mg/kg[1] | 336 mg/kg (Rabbit)[2] |
| LD50 (Dermal, Rabbit) | No data available | No data available | 890 mg/kg[2] |
| Flash Point | No data available | No data available | 87.2 °C[2] |
| Carcinogenicity (IARC) | No data available | Group 3: Not classifiable[3] | No data available |
| Carcinogenicity (NTP) | Not listed[4] | Not listed[4] | Not listed[4] |
| EPA Hazardous Waste Code | Not explicitly listed | U181 | Not explicitly listed |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Adherence to institutional, local, state, and federal regulations is mandatory.
Experimental Protocol for Waste Neutralization (if applicable and approved):
-
Note: Chemical neutralization of carcinogenic compounds should only be performed by trained personnel with a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department. Unauthorized neutralization is not recommended.
Step 1: Waste Segregation and Collection
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be collected as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.
Step 2: Waste Container and Labeling
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be in good condition and have a secure screw-top cap.
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must also include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The associated hazards (e.g., "Carcinogen," "Toxic").
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills.
Step 4: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (typically less than one year), contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not pour any waste containing this compound down the drain.
-
Do not dispose of this chemical in the regular trash.
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound should be managed as hazardous waste unless they are triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected as hazardous waste.
-
After triple-rinsing, deface the original label on the container before disposal in the appropriate laboratory glass or plastic recycling stream, as per your institution's guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 2-Methyl-5-(p-tolyldiazenyl)aniline
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methyl-5-(p-tolyldiazenyl)aniline (CAS No. 97-56-3). Given the limited specific toxicological data for this compound, a cautious approach based on best practices for handling potentially hazardous powdered azo compounds is strongly recommended.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is essential to ensure personal safety when handling this compound. All PPE should be inspected before use and removed carefully to prevent cross-contamination.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield.[3][4] | Protects against splashes of liquids, airborne dust, and unforeseen chemical reactions. Standard safety glasses are not sufficient.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Prevents skin contact and potential absorption. Gloves should be changed frequently, especially if contamination is suspected.[1] |
| Body Protection | A long-sleeved laboratory coat.[1] | Provides a primary barrier against accidental spills and prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | While primary handling should occur in a fume hood, respiratory protection is a critical secondary measure, especially for non-routine operations or in case of a spill.[1] |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory to minimize exposure and ensure a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before entering the designated handling area.[1]
-
-
Weighing and Transfer :
-
To prevent the generation of dust, handle the compound with care.[3][7] Use a spatula or other appropriate tool for transfers.[7]
-
Avoid pouring the powder directly from the bottle to minimize spills and dust collection on the container's threads.[7]
-
Keep containers of the chemical sealed when not in use.[1]
-
-
During the Experiment :
-
Post-Experiment Decontamination :
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent and cleaning agent.[1]
-
Carefully remove PPE to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.[1]
-
Thoroughly wash hands with soap and water after removing PPE.[1]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Solid Waste : Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste : Collect any liquid waste containing the compound in a separate, clearly labeled, and sealed hazardous waste container.
-
Disposal Method : The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems or the environment.[3]
-
Container Disposal : Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.[3]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
